Fosamprenavir Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS.2Na/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;/q;2*+1/p-2/t21-,23-,24+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMGUXZZROZJIT-KMIZVRHLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N3Na2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177208 | |
| Record name | Fosamprenavir sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226700-80-7 | |
| Record name | Fosamprenavir sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosamprenavir sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSAMPRENAVIR SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG28FSA0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir is an orally administered prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] Following oral administration, fosamprenavir is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to form amprenavir, the pharmacologically active agent.[4][5] While its primary therapeutic application is in the management of HIV-1 infection, a growing body of evidence indicates that amprenavir possesses significant biological activities in non-viral assays. These off-target effects present opportunities for drug repurposing and provide valuable insights for the development of novel therapeutics.
This technical guide provides an in-depth overview of the non-viral mechanisms of action of fosamprenavir, focusing on the activities of its active metabolite, amprenavir. We will delve into its anti-cancer, anti-angiogenic, and pepsin-inhibitory properties, detailing the underlying signaling pathways and molecular interactions. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of critical pathways and workflows to support further research and development in this area.
Anti-Cancer Activity
Amprenavir has demonstrated notable anti-cancer properties in various preclinical models. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and ERK2 pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many human cancers. Amprenavir has been shown to inhibit the phosphorylation of Akt at Ser473, a key step in its activation.[2][6][7] This inhibition leads to the downstream suppression of pro-survival signals, thereby sensitizing cancer cells to apoptosis and radiotherapy.[2][6][7]
Inhibition of the ERK2 Signaling Pathway
The Extracellular signal-Regulated Kinase 2 (ERK2) is a key component of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. Amprenavir has been identified as a potential kinase inhibitor of ERK2.[8] By inhibiting ERK2 activity, amprenavir can suppress the phosphorylation of downstream targets like BimEL, a pro-apoptotic protein, ultimately leading to the induction of apoptosis in cancer cells.[8]
Quantitative Data: Anti-Cancer and Related Activities of Amprenavir
| Target/Assay | Cell Line/System | IC50 / Ki / EC50 | Reference(s) |
| HIV-1 Protease | In vitro | Ki = 0.6 nM | [1] |
| Wild-type clinical isolates | IC50 = 14.6 ± 12.5 ng/mL | [9] | |
| SARS-CoV 3CLpro | In vitro | IC50 = 1.09 µM | [1] |
| Anti-proliferative Activity | MCF-7 (Breast Cancer) | Not specified, but demonstrated apoptosis induction | [10] |
| Huh-7 (Hepatocarcinoma) | Not specified, but inhibited invasion | [3] | |
| Antiviral Activity (HIV-1) | Macrophages (acute infection) | EC50 = 0.011 µM | [11] |
| PBL (acute infection) | EC50 = 0.031 µM | [11] | |
| Macrophages (chronic infection) | EC50 = 0.72 µM | [11] |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Amprenavir exhibits anti-angiogenic properties primarily through the inhibition of matrix metalloproteinases (MMPs).
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a process essential for endothelial cell migration and invasion during angiogenesis. Amprenavir has been shown to inhibit the proteolytic activation of MMPs, such as MMP-2.[3] By preventing ECM degradation, amprenavir can impede the formation of new blood vessels, thereby restricting tumor growth and invasion.
Pepsin Inhibition
Pepsin, a gastric aspartic protease, is implicated in the pathophysiology of laryngopharyngeal reflux (LPR) when it refluxes into the esophagus and airways. Amprenavir has been identified as a potent inhibitor of pepsin.[12][13]
Direct Inhibition of Pepsin Activity
Studies have demonstrated that amprenavir binds to and inhibits pepsin with IC50 values in the low micromolar range.[7] This inhibition can protect laryngeal and esophageal epithelial cells from pepsin-mediated damage, including cell dissociation and cleavage of E-cadherin, a key cell adhesion molecule.[2][6] This finding suggests a potential therapeutic role for fosamprenavir in treating LPR.
Quantitative Data: Pepsin Inhibition by Amprenavir
| Target | System | IC50 | Reference(s) |
| Porcine Pepsin | In vitro activity assay | 3.56 µM | [6] |
| Pepsin | High-throughput screening | Low micromolar range | [7] |
Modulation of the NF-κB Pathway (Hypothesized)
While direct evidence for fosamprenavir is still emerging, other HIV protease inhibitors have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Some HIV PIs can inhibit the 26S proteasome, which is responsible for the degradation of IκBα, an inhibitor of NF-κB. By preventing IκBα degradation, these PIs can block the activation and nuclear translocation of NF-κB. This mechanism is a plausible area for further investigation into the anti-inflammatory and anti-cancer effects of amprenavir.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of fosamprenavir/amprenavir's non-viral activities.
Western Blot for Akt Phosphorylation
Objective: To determine the effect of amprenavir on the phosphorylation status of Akt in cancer cells.
Materials:
-
Cancer cell line (e.g., SQ20B, T24)
-
Amprenavir solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of amprenavir (e.g., 5-10 µM) for specified durations (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration of the lysates using a protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.
Kinase Assay for ERK2 Inhibition
Objective: To measure the direct inhibitory effect of amprenavir on ERK2 kinase activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer
-
Myelin basic protein (MBP) as a substrate
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Amprenavir solution
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, MBP, and recombinant ERK2.
-
Add various concentrations of amprenavir or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of ERK2 inhibition at each amprenavir concentration and determine the IC50 value.
Gelatin Zymography for MMP Activity
Objective: To assess the effect of amprenavir on the activity of secreted MMPs (e.g., MMP-2, MMP-9) from cells.
Materials:
-
Cell line of interest (e.g., Huh-7)
-
Serum-free cell culture medium
-
Amprenavir solution
-
SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing CaCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture cells to near confluence and then incubate in serum-free medium with or without amprenavir for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing zymogram sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel without prior boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background.
-
Quantify the band intensities to determine the relative MMP activity.
Pepsin Inhibition Assay
Objective: To quantify the inhibitory effect of amprenavir on pepsin activity.
Materials:
-
Porcine pepsin
-
Fluorescently labeled casein substrate
-
Assay buffer (e.g., 0.1 M HCl, pH 1.0)
-
Amprenavir solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a solution of porcine pepsin in the assay buffer.
-
Add various concentrations of amprenavir or DMSO vehicle control to the wells of a 384-well plate.
-
Add the pepsin solution to the wells and incubate for a short period.
-
Initiate the reaction by adding the fluorescently labeled casein substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Pepsin cleavage of the substrate relieves quenching, leading to an increase in fluorescence.
-
Calculate the initial reaction rates for each amprenavir concentration.
-
Determine the percentage of pepsin inhibition and calculate the IC50 value.
HUVEC Tube Formation Assay
Objective: To evaluate the effect of amprenavir on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane matrix
-
96-well plates
-
Amprenavir solution
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of amprenavir.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize and photograph the tube network using an inverted microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
NF-κB Reporter Assay
Objective: To determine if amprenavir modulates NF-κB transcriptional activity.
Materials:
-
Cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293)
-
Cell culture medium
-
Amprenavir solution
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of amprenavir for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition or activation of NF-κB activity by amprenavir.
Visualizations
Signaling Pathways
Caption: Amprenavir's anti-cancer effects via PI3K/Akt and ERK2 pathway inhibition.
Experimental Workflow: Gelatin Zymography
Caption: Workflow for detecting MMP activity using gelatin zymography.
Logical Relationship: Pepsin Inhibition and Cellular Protection
Caption: Mechanism of amprenavir's protection against pepsin-induced epithelial damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amprenavir inhibits pepsin‐mediated laryngeal epithelial disruption and E‐cadherin cleavage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amprenavir inhibits the migration in human hepatocarcinoma cell and the growth of xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Oral and inhaled fosamprenavir reverses pepsin-induced damaged in a laryngopharyngeal reflux mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repositioning of amprenavir as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir, a prodrug of amprenavir, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. Its primary mechanism of action involves the potent and specific inhibition of the HIV-1 aspartyl protease, an enzyme critical for the maturation of infectious virions.[1][2] However, a growing body of evidence suggests that fosamprenavir and its active metabolite, amprenavir, interact with host cellular targets, leading to a range of off-target effects. This technical guide provides an in-depth analysis of the identified non-HIV targets of fosamprenavir, summarizing the quantitative data, detailing the experimental methodologies used for their identification, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug development and repurposing, as well as for scientists investigating the broader pharmacological profile of fosamprenavir.
Off-Target Profile of Fosamprenavir/Amprenavir
The off-target activities of fosamprenavir are primarily attributed to its active form, amprenavir. These interactions can lead to both potential therapeutic benefits in other disease contexts and contribute to the adverse effect profile observed in patients undergoing antiretroviral therapy. The identified off-targets and associated pathway modulations are summarized below.
Table 1: Quantitative Data for Off-Target Interactions of Amprenavir
| Target/Pathway | Amprenavir Concentration | Method | Observed Effect | Reference |
| Pepsin | IC50: 3.56 µM | In vitro enzymatic assay | Inhibition of pepsin activity | [3] |
| ZMPSTE24 | Not explicitly quantified for amprenavir | In vitro enzymatic assay (with other PIs) | Inhibition of prelamin A processing | [4][5] |
| Adipocyte Differentiation | 2 µM (saquinavir), 30 µM (ritonavir) | 3T3-L1 preadipocyte differentiation assay | Inhibition of differentiation | [6][7] |
| Mitochondrial Protease Processing | 5.0 mg/ml | In vitro mitochondrial processing assay | Inhibition of mitochondrial matrix processing peptidase (MPP) | [8] |
Inhibition of Human Pepsin
Pepsin, a key digestive protease, has been identified as a significant off-target of amprenavir. This interaction holds therapeutic potential for conditions such as laryngopharyngeal reflux (LPR), where pepsin is a major pathological agent.
Quantitative Data
Studies have demonstrated that amprenavir inhibits porcine pepsin with an IC50 of 3.56 µM.[3] This inhibitory activity has been shown to protect against pepsin-induced esophageal epithelial barrier disruption and cancer-associated changes in cellular models.[3]
Experimental Protocol: In Vitro Pepsin Inhibition Assay
A common method to determine pepsin inhibition is a fluorescence resonance energy transfer (FRET)-based assay.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by pepsin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Porcine pepsin (e.g., Sigma-Aldrich)
-
FRET peptide substrate (e.g., synthesized with a fluorophore like EDANS and a quencher like DABCYL)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Amprenavir (or other test inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of amprenavir in the assay buffer.
-
In a 96-well plate, add the assay buffer, the FRET peptide substrate (final concentration typically in the low micromolar range), and the different concentrations of amprenavir.
-
Initiate the reaction by adding a pre-determined concentration of pepsin to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram: Experimental Workflow for Pepsin Inhibition Assay
Caption: Workflow for determining the IC50 of amprenavir against pepsin.
Interference with Prelamin A Processing via ZMPSTE24 Inhibition
Several HIV protease inhibitors have been shown to inhibit ZMPSTE24, a zinc metalloproteinase responsible for the final step in the maturation of lamin A.[4][5] The accumulation of the unprocessed precursor, prelamin A, is associated with certain progeroid syndromes and may contribute to the lipodystrophy observed in patients treated with these drugs. While a specific IC50 for amprenavir against ZMPSTE24 has not been reported, its structural similarity to other inhibiting protease inhibitors suggests a similar off-target effect.
Signaling Pathway: Prelamin A Processing
Caption: The prelamin A processing pathway and the inhibitory point of amprenavir.
Experimental Protocol: In Vitro ZMPSTE24 Activity Assay
A common method to assess ZMPSTE24 activity is a coupled in vitro proteolysis and methyltransferase assay.[9]
Principle: This assay indirectly measures the endoproteolytic activity of ZMPSTE24. A synthetic farnesylated peptide substrate is used. Cleavage of this substrate by ZMPSTE24 exposes a new C-terminal farnesylcysteine, which can then be methylated by isoprenylcysteine carboxyl methyltransferase (ICMT) using a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine). The amount of incorporated radioactivity is proportional to the ZMPSTE24 activity.
Materials:
-
Yeast or mammalian cell membranes expressing human ZMPSTE24
-
Synthetic farnesylated peptide substrate
-
Isoprenylcysteine carboxyl methyltransferase (ICMT)
-
S-adenosyl-L-[methyl-³H]methionine
-
Assay buffer
-
Amprenavir (or other test inhibitors)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Isolate membrane fractions from cells overexpressing ZMPSTE24.
-
In a reaction tube, combine the membrane preparation, the farnesylated peptide substrate, and different concentrations of amprenavir in the assay buffer.
-
Initiate the coupled reaction by adding ICMT and S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong base).
-
Extract the methylated peptide into an organic solvent.
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Determine the percentage of inhibition at each amprenavir concentration and calculate the IC50 value.
Modulation of Lipid Metabolism
HIV protease inhibitors as a class are well-known to induce metabolic complications, including dyslipidemia and insulin resistance.[10][11] These effects are thought to be mediated, in part, by the interference with cellular lipid metabolism pathways.
Signaling Pathway: SREBP-Mediated Lipid Synthesis
A key mechanism implicated in protease inhibitor-induced dyslipidemia is the suppression of the degradation of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c.[10] This leads to the accumulation of the active nuclear form of SREBP-1c, which upregulates the transcription of genes involved in fatty acid and cholesterol biosynthesis.
Caption: Proposed mechanism of amprenavir-induced dyslipidemia via inhibition of SREBP degradation.
Experimental Protocol: Adipocyte Differentiation Assay
The effect of fosamprenavir on lipid metabolism can be assessed by examining its impact on the differentiation of preadipocytes into mature adipocytes.
Principle: 3T3-L1 preadipocytes can be induced to differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O.
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (containing insulin, dexamethasone, and isobutylmethylxanthine)
-
Fosamprenavir
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of fosamprenavir.
-
After a few days, switch to a maintenance medium containing insulin and continue the culture for several more days.
-
At the end of the differentiation period, fix the cells.
-
Stain the cells with Oil Red O to visualize the lipid droplets.
-
Quantify the amount of staining by either microscopic imaging and analysis or by eluting the dye and measuring its absorbance.
Other Potential Off-Target Effects
Endothelial Dysfunction
Some studies have suggested that antiretroviral therapies, including protease inhibitors, may contribute to endothelial dysfunction.[12][13] The proposed mechanisms involve increased oxidative stress and inflammation. However, the specific contribution of fosamprenavir to these effects and the direct molecular targets within endothelial cells are not yet fully elucidated.
Mitochondrial Toxicity
There is evidence to suggest that some HIV protease inhibitors can interfere with mitochondrial function. One study indicated that amprenavir can inhibit the mitochondrial matrix processing peptidase (MPP), an enzyme involved in the processing of mitochondrial proteins.[8] This inhibition could potentially disrupt mitochondrial function and contribute to some of the long-term side effects of antiretroviral therapy.
Conclusion
Fosamprenavir, beyond its well-established role as an HIV-1 protease inhibitor, exhibits a complex off-target pharmacology. The inhibition of pepsin presents a promising avenue for drug repurposing in the treatment of laryngopharyngeal reflux. Conversely, the interference with prelamin A processing and lipid metabolism likely contributes to the metabolic side effects associated with long-term therapy. A deeper understanding of these off-target interactions is crucial for optimizing the therapeutic use of fosamprenavir, managing its adverse effects, and exploring its potential in new therapeutic areas. Further research, including comprehensive proteomic and metabolomic studies, is warranted to fully delineate the off-target landscape of this important antiretroviral agent.
References
- 1. dovepress.com [dovepress.com]
- 2. Lipid abnormalities associated with protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. HIV protease inhibitors block the zinc metalloproteinase ZMPSTE24 and lead to an accumulation of prelamin A in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitors block the zinc metalloproteinase ZMPSTE24 and lead to an accumulation of prelamin A in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antiretroviral drug combinations on the differentiation of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of adipocyte differentiation by HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evidence of inhibition of mitochondrial protease processing by HIV-1 protease inhibitors in yeast: a possible contribution to lipodystrophy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human ZMPSTE24 disease mutations: residual proteolytic activity correlates with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of HIV protease inhibitor therapy on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of HIV protease inhibitors on carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial dysfunction and cardiovascular diseases in people living with HIV on specific highly active antiretroviral therapy regimen: A systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiretrovirals Induce Endothelial Dysfunction via an Oxidant-Dependent Pathway and Promote Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the use of fosamprenavir sodium as a chemical probe, focusing on its active form, amprenavir. It covers the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the logical framework for its application in enzyme research.
Introduction and Mechanism of Action
This compound is a phosphate ester prodrug developed to improve the aqueous solubility and oral bioavailability of its active form, amprenavir.[1][2][3] As a chemical probe, its utility is defined by the properties of amprenavir.
Upon oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by alkaline phosphatases in the intestinal epithelium.[3][4][5] This enzymatic cleavage releases amprenavir and inorganic phosphate, allowing amprenavir to be absorbed into the systemic circulation.[3][5]
Amprenavir functions as a potent, competitive inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[4][5][6] It binds with high affinity to the enzyme's active site, mimicking the peptide substrate.[4][6][7] This binding event physically obstructs the protease from cleaving the viral Gag and Gag-Pol polyprotein precursors.[5][6] The inhibition of this critical proteolytic processing step prevents the maturation of viral particles, resulting in the production of immature, non-infectious virions.[4][5][8]
Quantitative Inhibitory Data
The efficacy and selectivity of amprenavir as a chemical probe are defined by its inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) against its primary target and potential off-targets. A potent probe exhibits a low Kᵢ/IC₅₀ for its intended target and a significantly higher value for other enzymes.
| Target Enzyme | Inhibitor | Parameter | Value | Reference(s) |
| Primary Target | ||||
| HIV-1 Protease (Wild-Type) | Amprenavir | Kᵢ | 0.6 nM | [6][7] |
| HIV-1 Protease (Wild-Type) | Amprenavir | Competitive γKᵢ | 1.1 nM | [9] |
| HIV-1 Protease (Wild-Type) | Amprenavir | Uncompetitive Kᵢ | 5.0 nM | [9] |
| HIV-1 Protease (Wild-Type Isolates) | Amprenavir | IC₅₀ | 14.6 ± 12.5 ng/mL (~29 nM) | [6] |
| Selectivity Targets | ||||
| HIV-2 Protease | Amprenavir | Kᵢ | 2.4 nM | [10] |
| Human Pepsin | Amprenavir | IC₅₀ | 3,560 nM (3.56 µM) | [4] |
Note: The data indicates high potency for HIV-1 protease and over 1000-fold selectivity against the human aspartic protease, pepsin.
Experimental Protocols
This protocol outlines a standard method for determining the inhibitory potency (IC₅₀) of amprenavir or other test compounds against recombinant HIV-1 protease.
Principle: The assay quantifies the activity of HIV-1 protease by measuring the cleavage of a specific, fluorogenic peptide substrate.[11] In its uncleaved state, the substrate's fluorescence is quenched. Upon cleavage by the protease, a fluorophore is released, resulting in an increase in fluorescence intensity. An inhibitor prevents this cleavage, leading to a dose-dependent reduction in the fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Fluorogenic Substrate (e.g., based on a known cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test Compound: Amprenavir (dissolved in DMSO)
-
Positive Control: Pepstatin A (a known aspartyl protease inhibitor)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~450 nm)
Procedure:
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of amprenavir in 100% DMSO. A typical starting concentration is 1 µM.
-
Assay Plate Setup:
-
Add 1 µL of each amprenavir dilution to triplicate wells.
-
Controls: Add 1 µL of DMSO (no inhibitor, 100% activity control) and 1 µL of a saturating concentration of Pepstatin A (0% activity control).
-
-
Enzyme Addition: Prepare a working solution of HIV-1 Protease in cold Assay Buffer. Add 50 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a working solution of the HIV-1 Protease Substrate in Assay Buffer. Add 50 µL of this solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode (Ex/Em = 330/450 nm).[11]
Data Analysis:
-
Calculate Reaction Velocity: For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Velocity_Sample - Velocity_0%_Control) / (Velocity_100%_Control - Velocity_0%_Control))
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the amprenavir concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Calculate Kᵢ (optional): If the substrate concentration [S] and the Michaelis constant (Kₘ) are known, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[12]
Considerations for Use as a Chemical Probe
The utility of a chemical probe depends on its well-defined interaction with its biological target(s). Amprenavir serves as an excellent probe for studying HIV-1 protease due to its high potency and selectivity.
Selectivity: A critical aspect of a chemical probe is its selectivity profile. Amprenavir shows high selectivity for HIV-1 protease over related human enzymes like pepsin, where inhibition only occurs at concentrations several orders of magnitude higher.[4] It is, however, less potent against HIV-2 protease, a key consideration for studies involving this viral variant.[10][13]
Cellular Studies: When used in cell-based assays, it is amprenavir, not fosamprenavir, that should be used, as cultured cells may not efficiently hydrolyze the prodrug. Researchers must consider that amprenavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in vivo, which can lead to numerous drug-drug interactions and may be a factor in complex cellular or tissue models.[5][8] Furthermore, some studies have noted that amprenavir can deregulate cell cycle and differentiation pathways in specific cell types, such as primary gingival epithelium, which should be considered when interpreting cellular phenotypes.[14]
Conclusion
This compound, through its active form amprenavir, serves as a potent, selective, and well-characterized chemical probe for the study of HIV-1 protease. Its sub-nanomolar affinity makes it an ideal tool for biochemical and structural studies, as well as a benchmark positive control in high-throughput screening campaigns for novel inhibitors. While its selectivity against related human proteases is high, researchers should remain aware of its differential activity against HIV-2 protease and its potential for CYP450-mediated interactions and other cellular effects in complex biological systems.
References
- 1. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the HIV protease inhibitor amprenavir on the growth and differentiation of primary gingival epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract: This technical guide provides an in-depth examination of the structural and thermodynamic principles governing the binding of amprenavir, the active form of the prodrug fosamprenavir, to its primary therapeutic target, HIV-1 protease. We consolidate quantitative binding data from kinetic and calorimetric assays, detail the experimental methodologies used for structural and thermodynamic characterization, and explore the impact of drug-resistance mutations on binding affinity. Furthermore, this paper addresses known off-target interactions, providing a comprehensive overview for researchers and scientists in the field of antiretroviral drug development. Visualizations of key processes and workflows are provided to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction: Fosamprenavir and its Role in HIV Therapy
Fosamprenavir (FPV) is a phosphate ester prodrug that is rapidly and extensively hydrolyzed by enzymes in the gastrointestinal epithelium to form its active metabolite, amprenavir (APV).[1][2][3] This conversion improves the bioavailability and solubility of the active compound, reducing the pill burden for patients.[4] Amprenavir is a potent, competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[2][5] By binding to the active site of this enzyme, amprenavir blocks the cleavage of viral Gag and Gag-Pol polyproteins, which are necessary for the production of mature, infectious virions.[2][6] This inhibition results in the release of immature, non-infectious viral particles, thereby suppressing viral replication.[5][6] The development of amprenavir and other protease inhibitors marked a significant success in structure-based drug design for anti-retroviral therapy.[4]
Mechanism of Action and Target Binding
Primary Target: HIV-1 Protease
HIV-1 protease is a homodimeric aspartic protease, with each of the two identical subunits comprising 99 amino acids.[6][7] The active site is located at the dimer interface and is characterized by a conserved catalytic triad, Asp25-Thr26-Gly27, contributed by each monomer.[6] The catalytic aspartate residues (Asp25 and Asp25') are essential for the enzyme's hydrolytic activity.[4] The active site is covered by two flexible β-hairpin loops known as "flaps" (residues 45-55), which move to allow substrate or inhibitor binding.[6]
Structural Basis of Amprenavir Binding
The binding of amprenavir to the HIV-1 protease active site has been extensively characterized by X-ray and joint X-ray/neutron crystallography.[6][8] Amprenavir, like other protease inhibitors, contains a hydroxyethylamine core that mimics the tetrahedral transition state of the peptide bond cleavage.[6]
Key interactions observed in the crystal structures of the amprenavir-protease complex include:
-
Hydrogen Bonding: The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25').[8] Additional hydrogen bonds are formed between the inhibitor and main-chain atoms of residues like Asp29, Asp30, and the flap residue Ile50.[8][9]
-
Hydrophobic Interactions: The inhibitor's aniline and isobutyl groups fit into hydrophobic pockets within the enzyme's active site, making extensive van der Waals contacts that contribute significantly to binding affinity.[6] The tetrahydrofuran (THF) moiety also forms important interactions.[4]
A joint X-ray/neutron crystallographic study provided direct visualization of hydrogen atom positions, confirming that the catalytic dyad is monoprotonated at physiological pH, with one aspartate being protonated and the other deprotonated.[8][9][10] This detailed structural information is invaluable for the rational design of next-generation inhibitors with improved potency and resistance profiles.[8]
Off-Target Interactions
While highly specific for HIV-1 protease, some off-target binding has been reported for amprenavir. Studies using mass spectrometry have shown that amprenavir, along with other HIV protease inhibitors, can bind to the human zinc metalloprotease ZMPSTE24.[11] This off-target interaction can interfere with the processing of prelamin A to mature lamin A, a crucial step in maintaining the nuclear envelope's structural integrity.[11] Such "hitchhiking" on unintended protein targets may contribute to some of the adverse side effects observed during therapy.[11]
Quantitative Binding Data
The interaction between amprenavir and HIV-1 protease has been quantified using various biophysical and enzymatic assays. The data are summarized below.
Table 1: Inhibition Constants of Amprenavir against Wild-Type (WT) and Mutant HIV-1 Protease
| Protease Variant | K_i (nM) | Fold Change vs. WT | Reference(s) |
| Wild-Type (WT) | 0.16 | 1.0 | [6] |
| V32I | 1.6 | 10 | [6] |
| I50V | 4.8 | 30 | [6] |
| I54V | ~0.48 | 3 | [6] |
| I54M | ~0.48 | 3 | [6] |
| I84V | 0.96 | 6 | [6] |
| L90M | 0.16 | 1.0 | [6] |
| M46I/I47V/I50V | - | - | [12] |
| M46I/G48V/I50V/I84L | - | - | [12] |
| Note: K_i (inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency. |
Table 2: Thermodynamic Parameters of Amprenavir Binding to Wild-Type HIV-1 Protease at 25°C
| Parameter | Value | Method | Reference(s) |
| K_a (Association Constant) | 5.0 x 10⁹ M⁻¹ | ITC | [13] |
| K_d (Dissociation Constant) | 200 pM | ITC | [13] |
| ΔG (Gibbs Free Energy) | -12.9 kcal/mol | ITC | [13] |
| ΔH (Enthalpy Change) | -6.9 kcal/mol | ITC | [13] |
| -TΔS (Entropic Contribution) | -6.0 kcal/mol | ITC | [13] |
| Note: Binding of amprenavir to wild-type HIV-1 protease is favored by both enthalpic and entropic contributions.[13] ITC stands for Isothermal Titration Calorimetry. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of structural and binding data. The following sections describe generalized protocols for the key experiments cited.
X-ray Crystallography of the Amprenavir-Protease Complex
This protocol outlines the steps to determine the three-dimensional structure of HIV-1 protease in complex with amprenavir.
-
Protein Expression and Purification:
-
Recombinant HIV-1 protease (wild-type or mutant) is expressed, typically in E. coli.
-
The expressed protease is purified using a series of chromatography steps (e.g., ion exchange, size exclusion) to achieve high purity.
-
-
Crystallization:
-
The purified protease is concentrated to an appropriate level (e.g., 5-10 mg/mL).
-
Amprenavir is dissolved in a suitable solvent like DMSO and added to the protein solution in molar excess.
-
The protein-inhibitor complex is crystallized using vapor diffusion (hanging or sitting drop) by screening against a range of buffer conditions (pH, precipitant, salts).
-
-
Data Collection:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[14]
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine space group and unit cell dimensions.[14]
-
The structure is solved using molecular replacement, using a previously known protease structure as a search model.
-
The model is refined against the experimental data, and the amprenavir molecule is built into the electron density map. Water molecules are added, and the final structure is validated for geometric quality.[6][14]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.
-
Sample Preparation:
-
ITC Experiment:
-
Data Analysis:
-
A series of small injections of the amprenavir solution are made into the protease solution. The heat change after each injection is measured.
-
The resulting data (heat per injection vs. molar ratio) are fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the inhibition constant (K_i) of amprenavir by measuring its effect on the rate of protease-catalyzed cleavage of a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7).
-
Prepare a stock solution of a fluorogenic HIV-1 protease substrate.
-
Prepare serial dilutions of amprenavir in the assay buffer.
-
Prepare a solution of purified HIV-1 protease.
-
-
Assay Procedure:
-
In a 96-well microplate, add the substrate and varying concentrations of amprenavir to each well.
-
Initiate the reaction by adding the HIV-1 protease enzyme solution.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Data Measurement and Analysis:
-
Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).[17]
-
Determine the initial reaction velocities (rates) for each inhibitor concentration.
-
The K_i value is calculated by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive inhibition) using nonlinear regression analysis.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate core concepts related to the analysis of fosamprenavir.
References
- 1. Fosamprenavir - Wikipedia [en.wikipedia.org]
- 2. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joint-x-ray-neutron-crystallographic-study-of-hiv-1-protease-with-clinical-inhibitor-amprenavir-insights-for-drug-design - Ask this paper | Bohrium [bohrium.com]
- 11. hcplive.com [hcplive.com]
- 12. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abcam.cn [abcam.cn]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor, amprenavir.[1][2][3] Its design as a prodrug enhances its aqueous solubility and oral bioavailability compared to the parent compound, amprenavir.[4] The critical step in the bioactivation of fosamprenavir is its hydrolysis by cellular phosphatases, a fundamental interaction that releases the active therapeutic agent. This technical guide provides a comprehensive overview of the interaction between fosamprenavir and cellular phosphatases, with a focus on the metabolic activation of the prodrug. It also addresses the current state of knowledge regarding any potential interactions with signaling phosphatases.
Core Interaction: Metabolic Activation by Alkaline Phosphatases
The primary and most well-documented interaction of fosamprenavir with cellular phosphatases is its enzymatic conversion to the active drug, amprenavir. This hydrolysis reaction is crucial for the therapeutic efficacy of fosamprenavir.
Mechanism of Activation
Fosamprenavir is rapidly and extensively hydrolyzed by alkaline phosphatases located in the brush border of the gut epithelium during intestinal absorption.[3][5] This enzymatic action cleaves the phosphate ester bond, releasing amprenavir and inorganic phosphate.[5] The liberated amprenavir is then absorbed into the systemic circulation to exert its anti-HIV effect by inhibiting the viral protease.[1][2]
dot
Caption: Metabolic activation of fosamprenavir to amprenavir by intestinal alkaline phosphatases.
Quantitative Data on Fosamprenavir Hydrolysis
| Prodrug | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Fosphenytoin | Caco-2 cells | 1160 | Not Reported | [6] |
| Fosfluconazole | Caco-2 cells | 351 | Not Reported | [6] |
| p-Nitrophenyl phosphate | Calf Intestinal Alkaline Phosphatase | 40 | 72,800 | [7] |
| p-Nitrophenyl phosphate | Bovine Intestinal Alkaline Phosphatase | 1208 | 240,000 | [8] |
Experimental Protocols
In Vitro Hydrolysis of Fosamprenavir using Caco-2 Cell Homogenates
This protocol describes a method to assess the in vitro conversion of fosamprenavir to amprenavir using the human colon adenocarcinoma cell line, Caco-2, which is a well-established model for the intestinal epithelium and is known to express alkaline phosphatase activity.[5]
Objective: To determine the rate of fosamprenavir hydrolysis to amprenavir by Caco-2 cell homogenates.
Materials:
-
Fosamprenavir calcium salt
-
Amprenavir analytical standard
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Incubator (37°C)
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Analytical column (e.g., C18)
-
Acetonitrile, water, and other HPLC-grade solvents
-
Microcentrifuge tubes
Methodology:
-
Cell Culture: Culture Caco-2 cells to confluence in appropriate cell culture flasks.
-
Cell Homogenate Preparation:
-
Wash confluent Caco-2 cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of ice-cold cell lysis buffer.
-
Homogenize the cell suspension using a sonicator or by freeze-thaw cycles.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the cellular proteins, including alkaline phosphatases.
-
Determine the total protein concentration of the supernatant using a BCA Protein Assay Kit.
-
-
Hydrolysis Assay:
-
Prepare a stock solution of fosamprenavir in a suitable solvent (e.g., DMSO) and dilute it in a biorelevant buffer (e.g., MES-buffered saline with a low phosphate concentration to avoid product inhibition).[5]
-
In microcentrifuge tubes, add a defined amount of Caco-2 cell homogenate (e.g., 50-100 µg of total protein).
-
Initiate the reaction by adding the fosamprenavir solution to a final concentration within the expected physiological range.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
Include a control with heat-inactivated cell homogenate to account for non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Analyze the supernatant for the concentrations of fosamprenavir and amprenavir using a validated HPLC-UV method.
-
Construct a standard curve for both fosamprenavir and amprenavir to quantify their concentrations in the samples.
-
-
Data Analysis:
-
Plot the concentration of amprenavir formed over time.
-
Calculate the initial rate of amprenavir formation.
-
If performing kinetic analysis, vary the initial concentration of fosamprenavir and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
dot
References
- 1. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fosamprenavir: advancing HIV protease inhibitor treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amprenavir complexes with HIV-1 protease and its drug-resistant mutants altering hydrophobic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro behavior of a phosphate ester prodrug of amprenavir in human intestinal fluids and in the Caco-2 system: illustration of intraluminal supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Kinetic studies on the membrane form of intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Fosamprenavir Sodium in bulk drug and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.
Principle:
The method utilizes reversed-phase chromatography to separate Fosamprenavir from its potential degradation products and formulation excipients. The separation is achieved on a C18 stationary phase with a suitable mobile phase. Quantification is performed by measuring the peak area at a specific UV wavelength. The method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Detailed Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatograph (e.g., Waters Alliance 2695) equipped with a quaternary pump, auto-sampler, column compartment, and a PDA or UV detector (e.g., Waters 2487).[4][5]
-
Data acquisition and processing software (e.g., Empower 2).[4]
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.[4]
-
Vacuum filtration assembly with 0.45 µm membrane filters.[4]
-
-
Reagents and Chemicals:
Preparation of Solutions
-
Diluent Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh about 50 mg of Fosamprenavir reference standard and transfer it into a 50 mL volumetric flask.[4]
-
Add approximately 35 mL of diluent (or methanol) and sonicate for 15-30 minutes to dissolve the standard completely.[4][6]
-
Make up the volume to 50 mL with the same solvent and mix well.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.[6]
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Fosamprenavir and transfer it to a 100 mL volumetric flask.[6]
-
Add about 70 mL of methanol, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.[6]
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.[6]
-
Transfer 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent.[6]
-
Chromatographic Conditions
Several methods have been reported. The following table summarizes three validated sets of conditions for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (75 x 4.6 mm, 5 µm)[4] | X-Bridge C18 (250 x 4.6 mm, 5 µm)[6] | YMC Pack ODS AQ (150 x 4.6 mm, 3 µm)[1] |
| Mobile Phase | 0.1% TFA in Water : Acetonitrile (60:40 v/v)[4] | Phosphate Buffer (pH 6.8) : Acetonitrile (70:30 v/v)[6] | 0.05M KH₂PO₄ (pH 6.8) : Acetonitrile (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[6] | 0.8 mL/min[1] |
| Detection (UV) | 260 nm[4] | 265 nm[6] | 265 nm[1] |
| Injection Volume | 20 µL[4][6] | 20 µL[6] | 10 µL[1] |
| Column Temp. | Ambient[4] | 30 °C[6] | 40 °C[1] |
| Run Time | ~10 min[7] | 15 min[6] | ~15 min[8] |
| Retention Time | ~1.93 min[4] | ~7.97 min[6] | Not specified |
Method Validation Protocol
The developed analytical method should be validated as per ICH guidelines:
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the working standard solution five or six times.[1][7]
-
Calculate the % RSD for peak area, retention time, theoretical plates, and tailing factor. The acceptance criteria are typically %RSD < 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
-
-
Specificity (Forced Degradation Study):
-
Subject the drug substance and drug product to various stress conditions to demonstrate that the method can resolve Fosamprenavir from its degradation products.[1]
-
Acid Hydrolysis: Reflux with 2.0 N - 5 N HCl at 60-80°C for several hours.[1][6]
-
Base Hydrolysis: Reflux with 2.0 N - 5 N NaOH at 60-80°C for several hours.[1][6]
-
Oxidative Degradation: Treat with 3-6% H₂O₂ at room temperature or 80°C for several hours.[1][6]
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 7 days.[1]
-
Photolytic Degradation: Expose the drug to UV light (254 nm) and visible light (1.2 million lux hours).[1][6]
-
Analyze all stressed samples along with a non-stressed control. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the analyte peak.[1]
-
-
Linearity:
-
Accuracy (Recovery):
-
Perform recovery studies by spiking a placebo blend with known amounts of Fosamprenavir at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[1]
-
Prepare and analyze each level in triplicate.
-
Calculate the percentage recovery. The acceptance range is typically 98-102%.[7]
-
-
Precision:
-
Repeatability (Method Precision): Analyze six independent sample preparations on the same day under the same conditions. Calculate the %RSD.[1]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD for the combined results should be within acceptable limits (e.g., < 2.0%).[6]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[4]
-
LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
-
-
Robustness:
-
Evaluate the method's reliability by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±5°C), and pH of the buffer (±0.2 units).[1][6]
-
The system suitability parameters should remain within the acceptance criteria.
-
Data Presentation: Summary of Validation Parameters
The following tables summarize typical results obtained during method validation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| % RSD of Peak Area | ≤ 2.0% | 0.2%[1] |
| Tailing Factor | ≤ 2.0 | 1.4[1] |
| Theoretical Plates | > 2000 | 8562[1] |
Table 2: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 50 - 150[4] | > 0.999[1] |
Table 3: Accuracy and Precision
| Parameter | Acceptance Criteria | Typical Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.11 – 100.42%[1] |
| Repeatability (% RSD) | ≤ 2.0% | 0.18%[1] |
| Intermediate Precision (% RSD) | ≤ 2.0% | 0.31%[1] |
Table 4: LOD and LOQ
| Parameter | Typical Result |
| LOD | 1.6 µg/mL[7] |
| LOQ | 4.8 µg/mL[7] |
Table 5: Summary of Forced Degradation Studies
| Stress Condition | Observation |
| Acid Hydrolysis (2N HCl, 80°C, 12h) | Significant degradation observed.[1] |
| Base Hydrolysis (2N NaOH, 80°C, 12h) | Significant degradation observed.[1] |
| Oxidative (6% H₂O₂, 80°C, 8h) | Significant degradation observed.[1] |
| Thermal (105°C, 7 days) | Stable.[1] |
| Photolytic (1.2 million lux h) | Stable.[1] |
| Humidity (25°C, 90% RH, 7 days) | Stable.[1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the this compound HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpns.com [ijrpns.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. academic.oup.com [academic.oup.com]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the HIV-1 protease inhibitor prodrug, fosamprenavir (FOS), and its active metabolite, amprenavir (AMP), in cell culture samples. This method is applicable for both cell lysates and cell culture media, enabling researchers to conduct comprehensive in vitro pharmacokinetic and pharmacodynamic studies. The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in drug discovery and development.
Introduction
Fosamprenavir, a phosphate ester prodrug, is rapidly hydrolyzed by cellular phosphatases to amprenavir, a potent inhibitor of the HIV-1 protease.[1] Understanding the intracellular conversion of fosamprenavir and the resulting concentrations of amprenavir is crucial for evaluating its efficacy and cellular pharmacology in various in vitro models. LC-MS/MS offers high selectivity and sensitivity for the accurate quantification of drug molecules in complex biological matrices. This application note provides a detailed protocol for the simultaneous determination of fosamprenavir and amprenavir in cell culture, supporting research in virology and drug metabolism.
Experimental
Materials and Reagents
-
Fosamprenavir calcium salt (Analytical Standard)
-
Amprenavir (Analytical Standard)
-
Dolutegravir or another suitable internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Sample Preparation
Cell Lysate:
-
After incubation with the test compounds, wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL for a 12-well plate) to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA protein assay.
-
For drug analysis, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of cell lysate.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Cell Culture Medium:
-
Collect an aliquot of the cell culture medium.
-
Centrifuge at 3,000 rpm for 5 minutes to remove any cellular debris.
-
To 100 µL of the supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Phenomenex C18 (50 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.70 mL/min
-
Injection Volume: 10 µL
-
Gradient: Isocratic elution with 25% A and 75% B[1]
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of fosamprenavir and amprenavir.
| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Fosamprenavir | 586.19 → 57.07 | 1.0 - 2100.0 | 1.0 |
| Amprenavir | 506.2 → 89.1 | 0.15 - 1500 | 0.15 |
| Analyte | QC Level | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Fosamprenavir | Low | 97.35 | ≤ 3.08 | ≤ 3.08 |
| Medium | 98.61 | ≤ 3.08 | ≤ 3.08 | |
| High | 102.65 | ≤ 3.08 | ≤ 3.08 | |
| Amprenavir | Low | 92.9 | < 4.21 | < 4.21 |
| Medium | 95.1 | < 4.21 | < 4.21 | |
| High | 96.4 | < 4.21 | < 4.21 |
Experimental Workflow
Caption: LC-MS/MS workflow for fosamprenavir and amprenavir analysis.
Signaling Pathway Diagram
Caption: Fosamprenavir activation and mechanism of action.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of fosamprenavir and amprenavir in cell culture matrices. The simple sample preparation and rapid analysis time make this method ideal for supporting in vitro studies in drug development and virology research. The presented protocols and performance characteristics demonstrate the suitability of this method for obtaining accurate and precise quantitative data.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1] It is a critical component of highly active antiretroviral therapy (HAART). The accurate quantification of fosamprenavir and its active metabolite, amprenavir, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Ensuring the stability of fosamprenavir in these matrices from collection to analysis is a critical prerequisite for obtaining reliable and reproducible data.
This document provides detailed application notes and protocols for the stability testing of fosamprenavir sodium in common biological matrices such as plasma. It includes a summary of available stability data, a comprehensive experimental protocol for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a diagram illustrating the mechanism of action of its active metabolite.
Data Presentation: Stability of Fosamprenavir in Human Plasma
The stability of fosamprenavir in biological matrices is influenced by factors such as temperature, pH, and storage duration. While comprehensive quantitative degradation percentages are not always detailed in publicly available literature, the following tables summarize the reported stability of fosamprenavir under various conditions.
Table 1: Short-Term and Post-Preparative Stability of Fosamprenavir in Human Plasma
| Stability Condition | Matrix | Temperature | Duration | Stability Outcome |
| Bench-Top Stability | Human Plasma | Below 10°C | Up to 20 hours | No significant degradation observed.[2] |
| Ambient Temperature | Sodium Citrate Human Plasma | Ambient | Up to 48 hours | Stable. |
| Autosampler Stability | Processed Samples | 10°C | Up to 72 hours | Stable.[2] |
Table 2: Freeze-Thaw and Long-Term Stability of Fosamprenavir in Human Plasma
| Stability Condition | Matrix | Temperature | Duration | Stability Outcome |
| Freeze-Thaw Cycles | Human Plasma | -20°C to Room Temperature | Up to 6 cycles | No significant degradation observed.[2] |
| Long-Term Storage | Human Plasma | -20°C and -70°C | 60 days | Stable.[2] |
Table 3: Forced Degradation of Fosamprenavir
| Stress Condition | Outcome |
| Acidic Hydrolysis | Considerable degradation observed.[1] |
| Basic Hydrolysis | Considerable degradation observed.[1] |
| Oxidative Stress | Considerable degradation observed.[1] |
| Thermal Stress | Stable.[1] |
| Photolytic Stress | Stable.[1] |
| Humidity Stress | Stable.[1] |
Experimental Protocols
This section outlines a typical LC-MS/MS method for the quantification of fosamprenavir in human plasma. This protocol is a synthesis of methodologies reported in the scientific literature.[2][3]
Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a structurally similar molecule or a stable isotope-labeled fosamprenavir)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ethyl acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
LC-MS/MS system
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards: Spike blank human plasma with the working standard solutions to create a set of calibration standards covering the desired concentration range (e.g., 1 to 2000 ng/mL).
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of internal standard solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex C18, 50 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol in an isocratic or gradient elution. A typical isocratic mobile phase is 0.1% v/v formic acid and methanol (25:75 v/v).[2]
-
Flow Rate: 0.70 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fosamprenavir: m/z 586.2 → 156.1 (example transition, should be optimized).
-
Internal Standard: To be determined based on the selected standard.
-
Data Analysis
-
Quantify fosamprenavir in the samples by constructing a calibration curve of the peak area ratio of fosamprenavir to the internal standard versus the nominal concentration of the calibration standards.
-
Apply a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of fosamprenavir in the QC and unknown samples from the calibration curve.
Mandatory Visualization
Mechanism of Action of Amprenavir
Fosamprenavir is a prodrug that is rapidly hydrolyzed in vivo to its active form, amprenavir. Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus. The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of amprenavir.
Caption: Mechanism of Amprenavir Action in the HIV Life Cycle.
Experimental Workflow for Fosamprenavir Stability Testing
The following diagram outlines the key steps in a typical workflow for assessing the stability of fosamprenavir in a biological matrix.
Caption: Workflow for Fosamprenavir Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. LC-ESI-MS/MS Method for the Fosamprenavir Quantification Bioanalytical Method Development and Validation for the Quantification Fosamprenavir in Human Plasma by LC-ESI-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir is an antiretroviral prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4] HIV-1 protease is an essential enzyme for the virus's replication cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[2][5] By inhibiting this enzyme, amprenavir prevents the formation of mature, infectious viral particles.[1][6][7] Fosamprenavir is rapidly converted to its active form, amprenavir, by cellular phosphatases in the gut epithelium upon oral administration.[1][2][3] In vitro enzyme inhibition assays are crucial for determining the potency and kinetic parameters of antiviral compounds like amprenavir. This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay for fosamprenavir, focusing on its active metabolite, amprenavir.
Mechanism of Action
Fosamprenavir itself is inactive against HIV. Following administration, it is hydrolyzed to amprenavir.[1][2][3] Amprenavir acts as a competitive inhibitor of HIV-1 protease.[2] It binds to the active site of the enzyme, thereby preventing the cleavage of the viral Gag and Gag-Pol polyprotein precursors.[1][7] This inhibition leads to the production of immature and non-infectious viral particles.[1][7] Kinetic studies have shown that amprenavir exhibits a mixed-type competitive-uncompetitive inhibition pattern, suggesting the existence of a second binding site on the HIV-1 protease in addition to the active site.[8]
Signaling Pathway
The primary signaling pathway targeted by fosamprenavir (via its active metabolite amprenavir) is the HIV replication cycle, specifically the post-translation processing of viral proteins.
Caption: Mechanism of HIV-1 Protease Inhibition by Fosamprenavir.
Quantitative Data: Inhibitory Activity of Amprenavir
The inhibitory potency of amprenavir against HIV-1 protease and its variants is summarized in the table below. This data is critical for understanding the efficacy and resistance profile of the drug.
| Enzyme/Virus | Parameter | Value (nM) | Notes |
| HIV-1 Protease (Wild-Type) | Ki | 0.16 | Sub-nanomolar inhibition.[9] |
| HIV-1 IIIB (acutely infected cells) | IC50 | 12 - 80 | [10][11] |
| HIV-1 IIIB (chronically infected cells) | IC50 | 410 | [10] |
| HIV-2 Protease | Ki | 19 | Less effective compared to HIV-1 protease.[10] |
| PRV32I Mutant | Relative Ki | 10-fold increase | Compared to wild-type.[9] |
| PRI50V Mutant | Relative Ki | 30-fold increase | Compared to wild-type.[9] |
| PRI84V Mutant | Relative Ki | 6-fold increase | Compared to wild-type.[9] |
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay
This protocol is designed to determine the inhibitory activity of amprenavir, the active form of fosamprenavir, against HIV-1 protease.
1. Principle:
The assay measures the enzymatic activity of recombinant HIV-1 protease by monitoring the cleavage of a fluorogenic substrate. The rate of fluorescence increase is proportional to the protease activity. The inhibitory effect of amprenavir is determined by measuring the reduction in the rate of substrate cleavage in the presence of the inhibitor.
2. Materials and Reagents:
-
Recombinant HIV-1 Protease (Wild-Type or mutant)
-
Amprenavir (dissolved in DMSO)
-
Fluorogenic Substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2)
-
Reaction Buffer: 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol[8]
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities (Excitation: 340 nm, Emission: 420 nm)[8]
-
Incubator set to 26°C[8]
3. Experimental Workflow:
Caption: Experimental Workflow for HIV-1 Protease Inhibition Assay.
4. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of amprenavir in DMSO. Create a serial dilution of the amprenavir stock solution in DMSO to achieve the desired final concentrations for the assay.
-
Dilute the recombinant HIV-1 protease to a final concentration of approximately 20-70 nM in the reaction buffer.[8]
-
Prepare the fluorogenic substrate at a final concentration of 10-70 µM in the reaction buffer.[8]
-
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of the diluted HIV-1 protease solution to each well.
-
Add 2 µL of either DMSO (for control wells) or the serially diluted amprenavir solutions to the respective wells.
-
Add 98 µL of the reaction buffer to each well.[8]
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 26°C for 5 minutes.[8]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 90 µL of the substrate solution to each well.[8]
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over a period of 5 minutes, with excitation at 340 nm and emission at 420 nm.[8]
-
5. Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots.
-
Determine IC50: Plot the initial velocities against the logarithm of the inhibitor (amprenavir) concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Determine Ki: To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.[8] For a mixed-type competitive-uncompetitive inhibitor like amprenavir, the Lineweaver-Burk plots will show lines that do not intersect at a common point.[8] The Ki can be calculated from the replots of the slopes and intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[8]
Conclusion
This protocol provides a robust framework for the in vitro assessment of fosamprenavir's inhibitory activity against HIV-1 protease through its active metabolite, amprenavir. Accurate determination of kinetic parameters such as IC50 and Ki is essential for the preclinical and clinical development of antiretroviral agents. The provided methodology, data, and diagrams offer a comprehensive resource for researchers in the field of HIV drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Fosamprenavir calcium? [synapse.patsnap.com]
- 3. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fosamprenavir and Amprenavir | Oncohema Key [oncohemakey.com]
- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Fosamprenavir is a prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3] This enzyme is critical for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins required for producing infectious virions.[1][4] Inhibition of HIV-1 protease results in the formation of immature, non-infectious viral particles.[1][2] However, the emergence of drug-resistant viral strains is a major obstacle in antiretroviral therapy.[5] Developing fosamprenavir-resistant HIV-1 in a controlled in vitro cell line system is essential for studying the molecular mechanisms of resistance, evaluating the efficacy of new therapeutic agents, and understanding cross-resistance profiles with other protease inhibitors.[6][7]
These application notes provide a comprehensive protocol for the generation and characterization of a fosamprenavir-resistant HIV-1 strain using a continuous cell culture dose-escalation method.
Mechanism of Action and Resistance
Fosamprenavir is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to its active form, amprenavir.[1][2][3] Amprenavir competitively binds to the active site of the HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyprotein precursors.[1][8] Resistance to amprenavir, and by extension fosamprenavir, typically arises from the accumulation of specific mutations within the viral protease gene.[9] These mutations can alter the conformation of the enzyme's active site, reducing the binding affinity of the inhibitor and restoring the protease's function.[10] Common mutations associated with amprenavir resistance include I50V, I84V, V32I+I47V, and I54L/M.[9][11][12]
References
- 1. Fosamprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 9. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing the binding and drug resistance mechanism of amprenavir, indinavir, ritonavir, and nelfinavir complexed with HIV-1 protease due to double mutations G48T/L89M by molecular dynamics simulations and free energy analyses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Genotypic Resistance Analysis of the Virological Response to Fosamprenavir-Ritonavir in Protease Inhibitor-Experienced Patients in CONTEXT and TRIAD Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergence of resistance to protease inhibitor amprenavir in human immunodeficiency virus type 1-infected patients: selection of four alternative viral protease genotypes and influence of viral susceptibility to coadministered reverse transcriptase nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir is a prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease.[1][2][3][4] Following oral administration, fosamprenavir is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir, which then exerts its antiviral effect.[1][2][3] Amprenavir binds to the active site of HIV-1 protease, preventing the processing of viral Gag and Gag-Pol polyprotein precursors. This inhibition results in the formation of immature, non-infectious viral particles.[1][2][3]
Beyond its established role in antiretroviral therapy, the inhibitory action of amprenavir against proteases makes it a candidate for drug repurposing and high-throughput screening (HTS) against other protease targets. For instance, studies have shown that amprenavir can bind to and inhibit pepsin, a key enzyme in laryngopharyngeal reflux, with an IC50 in the low micromolar range.[5][6] High-throughput screening provides a robust framework for rapidly assessing the activity of compounds like fosamprenavir against large libraries of potential targets.[7]
These application notes provide detailed protocols for utilizing fosamprenavir sodium in both biochemical and cell-based HTS assays to identify and characterize its inhibitory potential against various proteases.
Mechanism of Action and Activation
Fosamprenavir itself has minimal to no direct antiviral or enzymatic activity in vitro.[3] Its efficacy is entirely dependent on its in vivo conversion to the active metabolite, amprenavir. This is a critical consideration for assay design. In cell-based assays, endogenous cellular phosphatases perform this conversion. For biochemical assays, either pre-hydrolyzed amprenavir must be used, or the assay buffer must be supplemented with a phosphatase.
Caption: Conversion of fosamprenavir to active amprenavir and subsequent protease inhibition.
Data Presentation
Quantitative data from HTS assays should be meticulously recorded to allow for robust analysis and comparison. Key parameters include compound concentration, percentage of inhibition, and statistical measures of assay quality like the Z'-factor.
Table 1: Physicochemical Properties of Fosamprenavir Calcium
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C25H34CaN3O9PS | [3] |
| Molecular Weight | 623.7 g/mol | [3] |
| Appearance | White to cream-colored solid | [3] |
| Aqueous Solubility | ~0.31 mg/mL at 25°C |[3] |
Table 2: Example Inhibitory Activity of Amprenavir (Active Metabolite)
| Target Enzyme | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HIV-1 Protease | Biochemical | Varies by strain | [5] |
| Pepsin | Biochemical | 3.56 |[5] |
Table 3: Template for HTS Primary Screen Data
| Compound ID | Concentration (µM) | Raw Signal (e.g., RFU) | % Inhibition | Hit (Yes/No) |
|---|---|---|---|---|
| FOS-001 | 10 | 15,234 | 8.5 | No |
| FOS-002 | 10 | 8,765 | 48.1 | Yes |
| ... | ... | ... | ... | ... |
| Positive Control | 10 | 1,234 | 92.7 | N/A |
| Negative Control | DMSO | 16,921 | 0 | N/A |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening (FRET-based Assay)
This protocol describes a generic fluorescence resonance energy transfer (FRET) assay to screen for inhibitors of a purified protease. Since fosamprenavir is a prodrug, its active form, amprenavir , should be used directly in this in vitro assay.
Objective: To quantify the ability of amprenavir to directly inhibit a target protease.
Materials:
-
Purified recombinant target protease
-
FRET-based peptide substrate with a fluorophore and a quencher
-
Amprenavir (solubilized in DMSO)
-
Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
384-well black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Caption: Workflow for a biochemical FRET-based high-throughput screening assay.
Methodology:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of amprenavir in DMSO, control compounds, and DMSO alone (negative control) to a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the target protease diluted in assay buffer to each well.
-
Incubation (Compound-Enzyme): Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the FRET substrate diluted in assay buffer to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C). Protect the plate from light.
-
Signal Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the percentage of inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Assess assay quality by calculating the Z'-factor. A Z' > 0.5 is considered excellent for HTS.
-
Protocol 2: Cell-Based High-Throughput Screening (Pseudovirus Infectivity Assay)
This protocol is designed to assess the effect of fosamprenavir in a biologically relevant context, where it can be converted to amprenavir by cellular enzymes to inhibit viral replication.[8][9] A luciferase reporter provides a highly sensitive and quantitative readout.[10]
Objective: To measure the inhibition of viral entry and replication in a cell-based model.
Materials:
-
Host cell line susceptible to the virus (e.g., HeLa or HEK293T cells expressing necessary receptors).
-
Pseudotyped viral particles carrying a luciferase reporter gene.
-
This compound (solubilized in sterile DMSO or cell culture medium).
-
Complete cell culture medium.
-
384-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer plate reader.
Caption: Workflow for a cell-based pseudovirus infectivity HTS assay.
Methodology:
-
Cell Seeding: Dispense host cells into 384-well tissue culture plates at a pre-optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium.
-
Cell Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Compound Addition: Add fosamprenavir at various concentrations (e.g., in a 10-point dose-response curve) to the appropriate wells. Include positive and negative controls.
-
Infection: Add a predetermined titer of pseudovirus to each well in a small volume (e.g., 10 µL).
-
Incubation for Infection: Incubate the plates for 48-72 hours at 37°C, 5% CO2 to allow for viral entry, integration, and expression of the luciferase reporter gene.
-
Signal Development: Equilibrate the plates to room temperature. Add a volume of luciferase assay reagent equal to the volume of medium in the well (e.g., 50 µL). This lyses the cells and initiates the luminescent reaction.
-
Signal Detection: After a 10-minute incubation at room temperature, measure the luminescence (Relative Light Units, RLU) on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition as described in Protocol 1. Plot the dose-response curve to determine the EC50 (half-maximal effective concentration).
Protocol 3: Counter-Screen for Cytotoxicity
It is essential to determine if the observed inhibition in a cell-based assay is due to specific antiviral activity or general cytotoxicity.[8][11] This assay should be run in parallel with Protocol 2, using an identical plate setup but without the addition of the virus.
Objective: To measure the viability of host cells in the presence of fosamprenavir.
Materials:
-
Identical cell plates as prepared in steps 1-3 of Protocol 2.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP).[11]
-
Luminometer plate reader.
Methodology:
-
Plate Preparation: Prepare a "cytotoxicity" plate exactly as described in steps 1-3 of Protocol 2 (cell seeding and compound addition). Do not add the virus.
-
Incubation: Incubate this plate for the same duration as the primary infectivity assay (48-72 hours) at 37°C, 5% CO2.
-
Signal Development: Equilibrate the plate to room temperature and add the ATP-based cell viability reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 (half-maximal cytotoxic concentration). A desirable compound will have a high CC50 and a low EC50, yielding a favorable selectivity index (SI = CC50/EC50).
Conclusion
This compound serves as a valuable tool in HTS campaigns, particularly for identifying novel protease inhibitors. The key consideration for researchers is its nature as a prodrug, which dictates the choice of assay format. For direct enzymatic inhibition studies, biochemical assays using the active metabolite, amprenavir, are appropriate. For evaluating efficacy in a more biologically relevant system that accounts for metabolic activation, cell-based assays are indispensable.[8][9] By employing the detailed protocols and workflows provided, researchers can effectively screen and characterize the inhibitory activity of fosamprenavir against proteases of interest, paving the way for new therapeutic discoveries.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fosamprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Fosamprenavir calcium? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oral and Inhaled Fosamprenavir Reverses Pepsin-Induced Damage in a Laryngopharyngeal Reflux Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 11. static.fishersci.eu [static.fishersci.eu]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of fosamprenavir sodium for in vivo animal studies, focusing on oral and intravenous administration routes. The information is intended to guide researchers in preparing stable and effective formulations for pharmacokinetic and pharmacodynamic evaluations in common laboratory animal models.
Physicochemical Properties of Fosamprenavir
Fosamprenavir is a phosphate ester prodrug of amprenavir, an HIV-1 protease inhibitor.[1][2][3] This chemical modification significantly increases the aqueous solubility compared to the parent drug, amprenavir.[1] Fosamprenavir is commercially available as a calcium salt, which is a crystalline solid, while the sodium salt is an amorphous and hygroscopic solid.[4] The enhanced water solubility of the prodrug facilitates the development of oral formulations with a lower pill burden.[1]
Table 1: Physicochemical Properties of Fosamprenavir Salts
| Property | Fosamprenavir Calcium | This compound | Amprenavir (Parent Drug) |
| Molecular Formula | C25H34CaN3O9PS | C25H34N3Na2O9PS | C25H35N3O6S |
| Molecular Weight | 623.7 g/mol | 629.6 g/mol | 505.6 g/mol |
| Appearance | Crystalline solid[4] | Amorphous, hygroscopic solid[4] | White to cream-colored solid[1] |
| Aqueous Solubility | ~0.31 mg/mL at 25°C[1] | Water-soluble[5] | ~0.04 mg/mL at 25°C[1] |
Experimental Protocols
Oral Formulation Preparation
For oral administration in animal studies, fosamprenavir is typically formulated as a suspension. A commonly used vehicle for this purpose is an aqueous solution of carboxymethylcellulose sodium (CMC-Na), which acts as a suspending agent to ensure uniform dosage.
Protocol for 0.5% w/v Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Gavage:
Materials:
-
Fosamprenavir calcium powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boats
-
Graduated cylinders and beakers
-
(Optional) Mortar and pestle
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the CMC-Na powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dispersed and a translucent, viscous solution is formed.
-
Add the remaining volume of cold sterile water and continue stirring until the solution is uniform and has cooled to room temperature.
-
Allow the solution to stand for at least one hour to ensure complete hydration of the CMC-Na.
-
-
Prepare the Fosamprenavir Suspension:
-
Calculate the required amount of fosamprenavir calcium powder based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
If the fosamprenavir powder is clumpy, gently triturate it to a fine powder using a mortar and pestle.
-
In a separate container, weigh the required amount of fosamprenavir powder.
-
Gradually add a small volume of the prepared 0.5% CMC-Na vehicle to the fosamprenavir powder and mix to form a smooth paste.
-
Slowly add the remaining volume of the 0.5% CMC-Na vehicle to the paste while stirring continuously to ensure a homogenous suspension.
-
Continue stirring for at least 15-20 minutes before administration to ensure uniformity.
-
Stability and Storage:
-
It is recommended to prepare the fosamprenavir suspension fresh on the day of the experiment.
-
If storage is necessary, the suspension should be stored at 2-8°C and protected from light.
-
Before each administration, the suspension must be thoroughly vortexed or stirred to ensure uniform distribution of the drug.
Intravenous Formulation Preparation (General Guidance)
There is limited specific information available in the public domain regarding intravenous formulations of this compound for animal studies. The following is general guidance for preparing a sterile solution for intravenous administration, which should be adapted and validated for the specific experimental needs. Due to its water solubility, this compound is more amenable to IV formulation than its parent drug.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection (Sterile Saline)
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Laminar flow hood or other aseptic environment
Procedure:
-
Vehicle Selection:
-
Sterile Water for Injection or Sterile Saline are the preferred vehicles due to the water-soluble nature of this compound.
-
The pH of the final solution should be adjusted to be close to physiological pH (7.2-7.4) if necessary, using sterile pH adjusters, to minimize irritation upon injection.
-
-
Preparation of the Sterile Solution:
-
All procedures must be conducted under aseptic conditions in a laminar flow hood.
-
Calculate the required amount of this compound for the desired concentration and volume.
-
In a sterile vial, dissolve the this compound powder in the chosen sterile vehicle.
-
Gently swirl the vial until the powder is completely dissolved. Sonication may be used cautiously if needed to aid dissolution.
-
Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial. This step is crucial for removing any potential microbial contamination and particulate matter.
-
Seal the final vial with a sterile stopper and crimp cap.
-
Stability and Storage:
-
Intravenous solutions should ideally be prepared fresh immediately before use.
-
If short-term storage is required, the solution should be stored at 2-8°C and protected from light.
-
Visually inspect the solution for any precipitation or color change before administration. Discard if any changes are observed.
Pharmacokinetic Data in Animal Models
Fosamprenavir is rapidly and extensively hydrolyzed to its active metabolite, amprenavir, in the gut epithelium during absorption.[1][2][3] Therefore, pharmacokinetic studies typically measure the plasma concentrations of amprenavir.
Table 2: Pharmacokinetic Parameters of Amprenavir Following Oral Administration of Fosamprenavir in Animal Models
| Animal Model | Dose of Fosamprenavir | Cmax of Amprenavir (µg/mL) | Tmax of Amprenavir (h) | AUC of Amprenavir (µg·h/mL) | Half-life of Amprenavir (h) | Reference |
| Dog | Equivalent to 25 mg/kg APV (sodium salt) | ~3.5 | ~2 | ~15 | Not Reported | [4] |
| Dog | Equivalent to 25 mg/kg APV (calcium salt) | ~0.8 | ~2 | ~3.6 | Not Reported | [4] |
| Rat | Not specified | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Mouse | 20 mg/kg/day (oral gavage) | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Note: There is a significant lack of publicly available, detailed pharmacokinetic data for amprenavir in rats and mice following fosamprenavir administration. The data in dogs highlights the difference in bioavailability between the sodium and calcium salts.
Bioanalytical Methods
The quantification of amprenavir in plasma samples is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS methods offer higher sensitivity and selectivity.
General LC-MS/MS Method Parameters:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction from plasma samples.
-
Chromatographic Separation: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific parent and product ion transitions of amprenavir and an internal standard.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic activation of fosamprenavir and inhibition of HIV protease.
References
- 1. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Prodrug and conjugate drug delivery strategies for improving HIV/AIDS therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the identification, quantification, and control of impurities in fosamprenavir sodium. The protocols detailed below are intended to serve as a guide for researchers in pharmaceutical development and quality control.
Introduction to this compound and its Impurity Profile
This compound is a prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for viral replication. As with any active pharmaceutical ingredient (API), the manufacturing process and storage of this compound can lead to the formation of impurities. These impurities can be process-related, degradation products, or isomers, and their presence, even in trace amounts, can potentially impact the safety and efficacy of the drug product.[1][2] Therefore, robust analytical methods are essential for the comprehensive impurity profiling of this compound to ensure its quality and compliance with regulatory standards.[3][4]
Known Impurities of this compound
A number of potential impurities have been identified during the synthesis and forced degradation studies of this compound. These include isomers, related compounds, and degradation products. The structures and classification of some key impurities are summarized in the table below. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of impurities in new drug substances.[3]
| Impurity Name | Structure | Classification |
| Amprenavir | C₂₁H₂₉N₃O₆S | Active Metabolite / Degradation Product |
| Fosamprenavir Isomer | C₂₅H₃₆N₃O₉PS | Process Impurity |
| Amino Impurity | C₂₅H₃₇N₄O₈PS | Process Impurity |
| Propyl Impurity | C₂₄H₃₄N₃O₉PS | Process Impurity |
| Nitro Impurity | C₂₅H₃₄N₄O₁₁PS | Process Impurity |
| Impurity A | C₂₅H₃₇N₄O₈PS | Related Compound |
| Impurity B | C₂₅H₃₅N₃O₈S | Related Compound |
Analytical Techniques and Protocols
The profiling of this compound impurities predominantly relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors. For structural elucidation and confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][6]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A robust Reverse-Phase HPLC (RP-HPLC) method is crucial for the separation and quantification of this compound and its impurities.[7][8]
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Zorbax C18 (100 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 10 70 12 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 264 nm.[7]
-
Injection Volume: 10 µL.
Reagent and Sample Preparation:
-
Diluent: Prepare a 1:1 (v/v) mixture of water and acetonitrile.[7]
-
Standard Solution (1 ppm): Accurately weigh and dissolve appropriate amounts of this compound and its impurity reference standards in the diluent to obtain a final concentration of 1 ppm for each analyte.[7]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.
-
Inject the standard solution to determine the retention times and response factors of fosamprenavir and its impurities.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.
Data Analysis:
-
Calculate the percentage of each impurity using the following formula: % Impurity = (Area_impurity / Area_total) * 100 (Assuming equal response factors. If not, a relative response factor should be determined and applied).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Structural Elucidation
LC-MS/MS is a powerful tool for the identification and structural characterization of unknown impurities.[5][9]
Experimental Protocol: LC-MS/MS Method
Objective: To identify and characterize the impurities of this compound.
Instrumentation:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: Phenomenex C18 (50 x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[9]
-
Mobile Phase B: Methanol.[9]
-
Isocratic Elution: 75% Mobile Phase B.[9]
-
Flow Rate: 0.7 mL/min.[9]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode (for precursor ion identification) and product ion scan mode (for structural fragmentation analysis).
Procedure:
-
Perform a full scan LC-MS analysis of the this compound sample to detect the molecular ions of the impurities.
-
Perform targeted LC-MS/MS analysis on the detected impurity precursor ions.
-
Fragment the precursor ions and acquire the product ion spectra.
Data Analysis:
-
Elucidate the structures of the impurities by interpreting the fragmentation patterns and comparing them with the fragmentation of the this compound parent molecule and known impurity standards.
Visualizations
Mechanism of Action of Fosamprenavir
Fosamprenavir acts as a prodrug, which is rapidly hydrolyzed in vivo to amprenavir. Amprenavir then inhibits the HIV-1 protease, preventing the cleavage of viral polyproteins and leading to the production of immature, non-infectious viral particles.
Caption: Mechanism of action of fosamprenavir.
Experimental Workflow for Impurity Profiling
A typical workflow for the impurity profiling of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for fosamprenavir impurity profiling.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive impurity profiling of this compound. The combination of HPLC for quantification and LC-MS/MS for identification is essential for ensuring the quality, safety, and efficacy of this important antiretroviral drug. Adherence to these or similarly validated protocols is critical for regulatory compliance and for delivering safe medications to patients.
References
- 1. Fosamprenavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. uspnf.com [uspnf.com]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation [aaltodoc.aalto.fi]
- 9. ijbpas.com [ijbpas.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosamprenavir is a prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir. It is a critical component of highly active antiretroviral therapy (HAART). Determining the concentration of fosamprenavir and its active metabolite, amprenavir, in various tissues is essential for understanding its pharmacokinetic and pharmacodynamic properties, including tissue penetration and potential for viral sanctuary sites. This application note provides a detailed protocol for the quantification of fosamprenavir in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
While validated methods for fosamprenavir in plasma are established, this document outlines a comprehensive workflow for tissue analysis, adapting best practices for tissue homogenization, extraction, and LC-MS/MS detection.
Experimental Protocols
Materials and Reagents
-
Standards: Fosamprenavir sodium and a suitable stable-isotope labeled internal standard (e.g., Fosamprenavir-d8) or a structurally similar internal standard (e.g., Dolutegravir[1]).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Homogenization Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4[2]. A protease inhibitor cocktail should be added to prevent degradation of proteins and the analyte.
-
Extraction Solvent: Ethyl acetate/methanol (4:1, v/v)[1] or other suitable organic solvents like acetonitrile or methyl tert-butyl ether (MTBE).
-
Reconstitution Solvent: 0.1% Formic acid in methanol/water (1:1, v/v).
Instrumentation
-
Homogenizer: Bead beater, rotor-stator homogenizer, or ultrasonic homogenizer.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
3.1. Tissue Homogenization
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Transfer the tissue to a homogenization tube containing ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., 900 µL for 100 mg of tissue)[2].
-
Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved. Keep the samples on ice throughout the process to minimize enzymatic degradation.
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for further processing.
3.2. Analyte Extraction (Liquid-Liquid Extraction)
-
To 200 µL of tissue homogenate, add the internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate/methanol, 4:1, v/v)[1].
-
Vortex the mixture vigorously for 2-5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
4.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic with 75% Mobile Phase B[1] |
| Flow Rate | 0.70 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
4.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fosamprenavir) | m/z 586.19 → 57.07[1] |
| MRM Transition (IS - Dolutegravir) | m/z 420.1 → 136.0[1] |
| Capillary Voltage | 2.5 kV[1] |
| Gas Temperature | 400°C[1] |
| Nebulizer Pressure | 30 psi[1] |
Data Presentation
The following tables summarize the quantitative data for a typical LC-MS/MS method for fosamprenavir, primarily based on validated plasma methods which can serve as a benchmark for tissue homogenate method development.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Analyte | Fosamprenavir | [1] |
| Internal Standard (IS) | Dolutegravir | [1] |
| Precursor Ion (m/z) | 586.19 | [1] |
| Product Ion (m/z) | 57.07 | [1] |
| IS Precursor Ion (m/z) | 420.1 | [1] |
| IS Product Ion (m/z) | 136.0 | [1] |
Table 2: Method Validation Summary (Based on Plasma Analysis)
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 2100.0 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Intra-day Precision (%RSD) | ≤ 3.081% | [1] |
| Inter-day Precision (%RSD) | ≤ 3.081% | [1] |
| Accuracy (% Recovery) | 97.35% - 102.65% | [1] |
| Extraction Recovery (LQC) | 97.35% | [1] |
| Extraction Recovery (MQC) | 98.61% | [1] |
| Extraction Recovery (HQC) | 102.65% | [1] |
Note: LQC = Lower Quality Control, MQC = Median Quality Control, HQC = Higher Quality Control. These values are for plasma and should be established independently for each tissue matrix.
Mandatory Visualization
Caption: Experimental workflow for fosamprenavir quantification.
References
Troubleshooting & Optimization
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of test compounds is paramount for reliable in vitro experimental results. Fosamprenavir sodium, a water-soluble prodrug of the HIV protease inhibitor amprenavir, can present solubility challenges under certain in vitro conditions. This guide provides troubleshooting strategies and answers to frequently asked questions to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my this compound stock solution into my cell culture medium. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS), is a common issue. The primary reasons for this include:
-
pH of the Final Solution: Fosamprenavir has pH-dependent solubility, with its highest solubility occurring at an acidic pH of 3.3 and decreasing as the pH increases[1]. Most cell culture media are buffered to a physiological pH of around 7.2-7.4, which can significantly reduce the solubility of fosamprenavir and lead to precipitation.
-
Insufficient Initial Dissolution: If the compound is not fully dissolved in the initial stock solution, it will not remain in solution upon further dilution into an aqueous buffer.
-
High Final Concentration: The intended final concentration in the assay may exceed the solubility limit of this compound in the specific medium at its physiological pH.
-
Salt Concentration of the Medium: The presence of various salts in cell culture media and buffers can influence the solubility of fosamprenavir.
Q2: What is the recommended procedure for preparing this compound solutions for in vitro experiments?
A2: To minimize solubility issues, a two-step dissolution process is recommended. This involves first creating a concentrated stock solution in an organic solvent, followed by serial dilution into the final aqueous medium.
Experimental Protocol: Preparation of this compound Working Solutions
-
Prepare a Primary Stock Solution:
-
Dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF)[2].
-
Ensure the compound is completely dissolved. Gentle warming or vortexing may aid in dissolution.
-
It is advisable to use a freshly opened or properly stored anhydrous solvent, as absorbed moisture can affect solubility[3].
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the primary stock solution in the same organic solvent.
-
-
Prepare the Final Working Solution:
-
Slowly add the stock or intermediate solution to your pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture medium, PBS) while gently vortexing or stirring.
-
The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The pH of the aqueous buffer is too high for fosamprenavir solubility. | Consider adjusting the pH of your buffer if your experimental design allows. Fosamprenavir has maximal solubility at pH 3.3[1]. |
| The final concentration exceeds the solubility limit. | Lower the final concentration of this compound in your assay. | |
| The organic solvent concentration is too low in the final solution. | While keeping solvent toxicity in mind, a slightly higher (but still safe) percentage of the organic solvent may help maintain solubility. | |
| Cloudiness or precipitate in the stock solution | The compound is not fully dissolved. | Use gentle warming or longer vortexing to ensure complete dissolution in the organic solvent. |
| The solvent has absorbed water. | Use a fresh, anhydrous grade of the organic solvent[3]. | |
| Inconsistent experimental results | The compound may be precipitating over the course of the experiment. | Visually inspect your experimental plates or tubes for any signs of precipitation. Consider preparing fresh working solutions immediately before use. |
| Degradation of the compound in the aqueous solution. | Aqueous solutions of fosamprenavir are not recommended for storage for more than one day[2]. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Solubility of Fosamprenavir Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Fosamprenavir Calcium | Water (at 25°C) | ~0.31 mg/mL | [4][5] |
| Fosamprenavir Calcium | DMSO | ~30 mg/mL | [2] |
| Fosamprenavir Calcium | Ethanol | ~2 mg/mL | [2] |
| Fosamprenavir Calcium | DMF | ~30 mg/mL | [2] |
| Fosamprenavir Calcium | 1:8 solution of DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [2] |
Note: While the prompt specifies this compound, the available quantitative solubility data is predominantly for the calcium salt. The general principles of solubility in organic versus aqueous solvents are expected to be similar for both salts.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation.
References
- 1. Effect of Antacids and Ranitidine on the Single-Dose Pharmacokinetics of Fosamprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fosamprenavir and Amprenavir | Oncohema Key [oncohemakey.com]
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosamprenavir in cell-based assays.
Frequently Asked Questions (FAQs)
1. Solubility and Preparation
-
Q: How should I dissolve fosamprenavir calcium salt for my cell-based assay? A: Fosamprenavir calcium salt has low solubility in water (approximately 0.31 mg/mL) but is soluble in organic solvents like DMSO, ethanol, and DMF.[1][2] For cell culture applications, the recommended method is to first prepare a concentrated stock solution in 100% DMSO.[2][3] This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always add the DMSO stock to the media (not the other way around) and vortex gently to ensure proper mixing. The final DMSO concentration in your assay should be kept low (typically ≤0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
-
Q: My fosamprenavir solution is precipitating in the cell culture medium. What should I do? A: Precipitation is a common issue due to the low aqueous solubility of fosamprenavir.[1] Here are several troubleshooting steps:
-
Check Final Concentration: You may be exceeding the solubility limit in your final assay medium. Try working with a lower concentration range.
-
DMSO Concentration: Ensure the DMSO stock is being sufficiently diluted. A high final concentration of DMSO can cause the compound to crash out when added to the aqueous medium.
-
Prepare Fresh: Aqueous solutions of fosamprenavir are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2]
-
Serum in Media: The presence of proteins, like those in fetal bovine serum (FBS), can sometimes help stabilize compounds. However, amprenavir (the active form) is highly protein-bound (~90%), which could also affect its availability.[4][5] Consider if your media composition is a factor.
-
2. Dosing and Experimental Design
-
Q: What is the mechanism of action, and do I need to account for it in my assay design? A: Fosamprenavir is a prodrug that is inactive in its initial form.[1][6] For it to become effective, it must be hydrolyzed by cellular phosphatases (like alkaline phosphatase) to its active form, amprenavir.[4][7][8] Amprenavir is the component that acts as an HIV-1 protease inhibitor.[9] Therefore, your chosen cell line must possess sufficient phosphatase activity to facilitate this conversion. If you suspect low conversion rates or want to bypass this step, using amprenavir directly may be a better option for your experiment.
-
Q: What starting concentration of fosamprenavir should I use in my experiments? A: The optimal concentration is highly dependent on the cell type and the specific assay. Since fosamprenavir must be converted to amprenavir, the effective concentration relates to the activity of amprenavir. The 50% effective concentration (EC50) of amprenavir against HIV-1 in various cell lines ranges from 0.012 to 0.08 µM.[10] A common starting point for a dose-response experiment is to use a wide concentration range, for example, from 0.01 µM to 100 µM, in logarithmic dilutions. A crucial first step is to perform a cytotoxicity assay to determine the concentration at which the compound becomes toxic to your specific cells.
-
Q: How do I determine if the observed effect is due to the drug's specific activity or just cytotoxicity? A: It is essential to run a cytotoxicity assay in parallel with your primary functional assay.[11] This allows you to determine the therapeutic window of the compound. Assays like MTT, XTT, or CellTiter-Glo® can measure cell viability.[11] The goal is to identify a concentration range where fosamprenavir (as amprenavir) shows its intended biological effect without causing significant cell death. Any results observed at concentrations that are also cytotoxic should be interpreted with caution. In clinical settings, high doses have been associated with elevated liver enzymes, indicating potential for cytotoxicity.[12]
3. Troubleshooting Inconsistent Results
-
Q: Why am I seeing high variability in my assay results? A: Variability in cell-based assays can stem from multiple sources.[13][14] For fosamprenavir, consider these factors:
-
Inconsistent Drug Preparation: As mentioned, aqueous solutions are unstable.[2] Ensure you prepare fresh dilutions from a stable DMSO stock for every experiment.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and are at a consistent, low passage number. Over-passaged cells can exhibit altered metabolism and drug sensitivity.[15]
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and achieve uniform cell density across all wells.
-
Edge Effects: In multi-well plates, the outer wells are prone to evaporation, leading to changes in drug concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[15]
-
Variable Prodrug Conversion: The conversion of fosamprenavir to amprenavir can vary depending on cell density, cell health, and metabolic activity. This inherent biological step can introduce variability.
-
Quantitative Data Summary
Table 1: Solubility of Fosamprenavir Calcium Salt
| Solvent/Medium | Solubility | Reference |
| Water (at 25°C) | ~0.31 mg/mL | [1][10] |
| DMSO | ~30 mg/mL; ~100 mg/mL | [2][3] |
| Ethanol | ~2 mg/mL | [2] |
| DMF | ~30 mg/mL | [2] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [2] |
Table 2: Key In Vitro Parameters for Amprenavir (Active Drug)
| Parameter | Value | Cell Lines | Reference |
| EC50 (Antiviral Activity) | 0.012 - 0.08 µM (acutely infected) | Lymphoblastic cell lines (MT-4, CEM-CCRF, H9), PBLs | [10] |
| EC50 (Antiviral Activity) | 0.41 µM (chronically infected) | Chronically infected cell lines | [10] |
| Protein Binding | ~90% | Human Plasma (primarily α1-acid glycoprotein) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Fosamprenavir Stock and Working Solutions
-
Materials: Fosamprenavir calcium salt (powder), 100% sterile DMSO, sterile microcentrifuge tubes, appropriate cell culture medium.
-
Stock Solution Preparation (e.g., 30 mM in DMSO):
-
Calculate the required mass of fosamprenavir calcium salt (MW: 623.7 g/mol ) to prepare a 30 mM stock solution.[1]
-
Under sterile conditions, add the calculated amount of powder to a sterile tube.
-
Add the corresponding volume of 100% DMSO to achieve a 30 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability (stable for ≥4 years as a solid).[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the final desired concentrations for your assay.
-
Important: Add the DMSO stock to the medium and mix immediately. Do not store these aqueous dilutions.[2]
-
Protocol 2: Determining Cytotoxicity via MTT Assay
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of fosamprenavir in culture medium as described in Protocol 1. Remove the old medium from the cells and add the drug-containing medium. Include wells with medium only (blank), cells with medium + vehicle (DMSO control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against drug concentration. Calculate the CC50 (50% cytotoxic concentration) using non-linear regression analysis.
Visualizations
Caption: Workflow for optimizing fosamprenavir dosage in cell-based assays.
Caption: Mechanism of Fosamprenavir activation and action in a host cell.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosamprenavir: advancing HIV protease inhibitor treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fosamprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [no.promega.com]
- 14. Troubleshooting Cell-based Assays - Eppendorf España [eppendorf.com]
- 15. youtube.com [youtube.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of fosamprenavir sodium degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that lead to the degradation of fosamprenavir?
A1: Fosamprenavir is susceptible to degradation under specific stress conditions. Significant degradation has been observed under acidic, basic, and oxidative conditions.[1][2] It has been reported to be labile in alkaline and photolytic (liquid state) conditions, while remaining relatively stable under neutral hydrolysis, thermal, and solid-state photolytic stress.[2]
Q2: What is the primary degradation pathway of fosamprenavir?
A2: Fosamprenavir is a prodrug that is rapidly hydrolyzed in the gut epithelium by cellular phosphatases to its active form, amprenavir, and inorganic phosphate.[3][4][5][6] Therefore, the formation of amprenavir is a key metabolic and hydrolytic pathway. Under forced degradation conditions, further degradation of the fosamprenavir molecule occurs.
Q3: How many degradation products of fosamprenavir have been identified?
A3: Studies have identified and characterized a total of six degradation products (DPs) formed under various stress conditions.[2] These DPs were separated and analyzed using advanced analytical techniques.
Q4: What analytical techniques are recommended for identifying and characterizing fosamprenavir degradation products?
A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of fosamprenavir degradation products. High-performance liquid chromatography (HPLC) with a C18 column is commonly used for separation.[1][7] For structural elucidation and characterization, hyphenated techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), multi-stage tandem mass spectrometry (MSn), and nuclear magnetic resonance (NMR) spectroscopy are employed.[2][8] In cases where isolation of a degradation product is challenging, liquid chromatography-nuclear magnetic resonance (LC-NMR) can be a powerful tool.[2]
Q5: Are there any known impurities of fosamprenavir that are not degradation products?
A5: Yes, besides degradation products, process-related impurities can also be present in fosamprenavir bulk drug. These can include isomers, amino, propyl, and nitro impurities, as well as the active metabolite, amprenavir.[9][10]
Troubleshooting Guides
Problem 1: Poor separation of degradation products from the parent fosamprenavir peak in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Ensure the use of a C18 stationary phase, which has been shown to be effective for separating fosamprenavir and its degradation products.[1] |
| Suboptimal mobile phase composition | Optimize the mobile phase. A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile and methanol) is often necessary to achieve good resolution of all degradation products.[2] |
| Incorrect pH of the mobile phase | The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like fosamprenavir and its degradation products. Experiment with different pH values to improve separation. |
| Inadequate column temperature | Column temperature affects the viscosity of the mobile phase and the kinetics of separation. Varying the column temperature (e.g., between 30°C and 40°C) may enhance resolution. |
Problem 2: Difficulty in obtaining clear mass spectra for degradation products using LC-MS.
| Possible Cause | Troubleshooting Step |
| Low concentration of the degradation product | Concentrate the sample containing the degradation product. This can be achieved by techniques like solid-phase extraction (SPE) or by modifying the forced degradation conditions to generate a higher yield of the target degradant. |
| Ion suppression from the matrix or mobile phase additives | Change the ionization source parameters (e.g., capillary voltage, gas flow rates). If using a buffer, ensure it is volatile and compatible with mass spectrometry (e.g., ammonium formate instead of phosphate buffers). |
| In-source fragmentation | The degradation product might be labile and fragmenting in the ion source. Try using a softer ionization technique or reducing the source temperature and cone voltage. |
Problem 3: Inability to isolate a specific degradation product for NMR analysis.
| Possible Cause | Troubleshooting Step |
| Co-elution with other components | Further optimize the HPLC method to achieve baseline separation of the target degradation product. Consider using a different stationary phase or a multi-dimensional chromatography approach. |
| Low abundance of the degradation product | Scale up the forced degradation reaction to generate a larger quantity of the degradation product for isolation by preparative HPLC. |
| Instability of the isolated degradation product | If the degradation product is unstable once isolated, consider using online techniques like LC-NMR, which allows for structural elucidation without the need for prior isolation.[2] |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of fosamprenavir.
Table 1: Summary of Forced Degradation Conditions and Percentage Degradation
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 80°C | Significant |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 h | 80°C | 62.48%[2] |
| Oxidative | 30% H₂O₂ | 48 h | Room Temp | Significant |
| Photolytic (Liquid) | UV light | 7 days | Room Temp | 7.67%[2] |
| Photolytic (Solid) | UV light | 7 days | Room Temp | Stable[2] |
| Thermal | - | 7 days | 80°C | Stable[2] |
| Neutral Hydrolysis | Water | 7 days | 80°C | Stable |
Note: "Significant" indicates that degradation was observed, but the exact percentage was not specified in the referenced abstracts.
Table 2: Identified Degradation Products (DPs) of Fosamprenavir
| Degradation Product | Formation Condition(s) | Method of Characterization |
| DP1 | Alkaline Hydrolysis | LC-HRMS, MSn, 1D & 2D NMR |
| DP2 | Alkaline Hydrolysis, Photolytic | LC-HRMS, MSn, 1D & 2D NMR |
| DP3 | Alkaline Hydrolysis | LC-HRMS, MSn, 1D & 2D NMR |
| DP4 | Alkaline Hydrolysis | LC-HRMS, MSn, 1D & 2D NMR |
| DP5 | Alkaline Hydrolysis | LC-HRMS, MSn, 1D & 2D NMR |
| DP6 | Alkaline Hydrolysis | LC-HRMS, MSn, LC-NMR |
Experimental Protocols
1. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating fosamprenavir from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile:Methanol (90:10 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength of 265 nm.
-
Column Temperature: 30°C.
2. Forced Degradation Studies
-
Acid Degradation: Reflux the drug solution in 0.1 M HCl at 80°C for 24 hours.
-
Base Degradation: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.[2]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 48 hours.
-
Photolytic Degradation: Expose the drug solution and solid drug to UV light for 7 days.[2]
-
Thermal Degradation: Keep the solid drug at 80°C for 7 days.[2]
-
Neutral Hydrolysis: Reflux the drug solution in water at 80°C for 7 days.
3. Characterization by LC-HRMS and NMR
-
LC-HRMS/MSn: The separated peaks from the HPLC are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass and fragmentation pattern of the degradation products.
-
NMR: For unambiguous structure elucidation, the degradation products are isolated using preparative HPLC and subjected to 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR analysis.[2]
-
LC-NMR: For degradation products that cannot be isolated, online LC-NMR is used for structural characterization.[2]
Visualizations
Caption: Experimental workflow for the identification and characterization of fosamprenavir degradation products.
Caption: Logical relationship between fosamprenavir, its active metabolite, and degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fosamprenavir calcium? [synapse.patsnap.com]
- 6. Fosamprenavir - Wikipedia [en.wikipedia.org]
- 7. Issue's Article Details [indiandrugsonline.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the interference of fosamprenavir sodium and its active metabolite, amprenavir, in your biochemical assays.
FAQs
Q1: What is this compound and how might it interfere with my assay?
Fosamprenavir is a prodrug that is rapidly converted to amprenavir in the body.[1][2][3][4] Amprenavir is an inhibitor of HIV-1 protease and is the active compound you will likely be working with in in vitro assays.[1][2][3] Interference in biochemical assays can occur through several mechanisms:
-
Off-Target Inhibition: Amprenavir can inhibit other enzymes besides HIV-1 protease.
-
Assay Technology Interference: The compound may directly interact with assay components, such as reporter enzymes (e.g., luciferase) or detection reagents.
-
Compound Properties: At certain concentrations, amprenavir may aggregate, leading to non-specific inhibition.[1] It may also possess inherent properties like fluorescence that can interfere with certain assay readouts.
Q2: What are the known off-target effects of amprenavir?
Amprenavir has been shown to inhibit other proteases and kinases. Notably, it inhibits SARS-CoV 3CLpro and pepsin in the low micromolar range.[2][3] It has also been identified as an inhibitor of extracellular signal-regulated kinase 2 (ERK2).[5]
Q3: Can fosamprenavir or amprenavir affect cell-based assays?
Yes. Besides its intended antiviral effect, amprenavir can induce apoptosis (programmed cell death) in certain cell types, such as breast cancer cells.[5] Antiretroviral drugs, as a class, have also been shown to induce oxidative stress in neuronal cells.[6] These effects can confound the results of cell viability, cytotoxicity, and other cell-based assays.
Q4: Are there specific signaling pathways known to be affected by fosamprenavir/amprenavir?
Yes. Besides its primary target in the HIV life cycle, amprenavir has been shown to modulate several cellular signaling pathways, which could be a source of interference or an object of study itself:
-
MAPK/ERK Pathway: Amprenavir can inhibit the kinase activity of ERK2.[5]
-
Apoptosis Pathway: It can induce apoptosis, potentially through modulation of Bcl-2 family proteins and caspase activation.[1][5][7]
-
Oxidative Stress Pathways: Like other antiretrovirals, it may induce the production of reactive oxygen species (ROS).[6][8][9][10][11][12][13]
-
mTOR Signaling Pathway: Some HIV protease inhibitors have been shown to affect the Akt/mTOR signaling pathway.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Low Signal in Luciferase Reporter Assays
Possible Cause: Direct inhibition of the luciferase enzyme by amprenavir or quenching of the luminescent signal.
Troubleshooting Steps:
-
Run a Luciferase Inhibition Counterscreen: To determine if amprenavir directly inhibits the luciferase enzyme, perform a cell-free luciferase assay.
-
Use a Control Compound: Include a known luciferase inhibitor as a positive control.
-
Consider an Orthogonal Reporter: If interference is confirmed, consider using a different reporter system, such as one based on a different luciferase (e.g., Renilla, NanoLuc®) or a fluorescent protein.[9][10][19][20][21][22][23]
-
Modify Assay Conditions: In some cases, adjusting the concentration of ATP or substrate in the luciferase reaction buffer can help mitigate competitive inhibition.
Issue 2: Discrepant Results in Kinase Assays
Possible Cause: Off-target inhibition of the kinase being studied by amprenavir.
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen amprenavir against a panel of kinases to identify off-target activities.
-
Determine the IC50 for the Off-Target Kinase: If inhibition is observed, determine the half-maximal inhibitory concentration (IC50) to understand the potency of the off-target effect.
-
Use a Structurally Unrelated Inhibitor: As a positive control for your kinase of interest, use a known inhibitor that is structurally different from amprenavir.
-
Vary ATP Concentration: Perform the kinase assay at different ATP concentrations to investigate if the inhibition is ATP-competitive.
Issue 3: Inconsistent Readings in Cell Viability Assays (e.g., MTT, XTT, MTS)
Possible Cause: Interference with the metabolic reduction of the tetrazolium dye or induction of unintended biological effects like apoptosis or oxidative stress.
Troubleshooting Steps:
-
Perform a Cell-Free Assay Control: To check for direct chemical reduction of the dye by amprenavir, incubate the compound with the assay reagent in the absence of cells.
-
Use an Orthogonal Viability Assay: Compare results with a different viability assay that has a distinct mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[16][22][24][25][26][27]
-
Assess for Apoptosis: Use an assay to detect markers of apoptosis, such as caspase activation or Annexin V staining, to determine if the observed decrease in viability is due to programmed cell death.[7][13][26][28]
-
Measure Oxidative Stress: Evaluate the levels of reactive oxygen species (ROS) in your cells to see if oxidative stress is a contributing factor.[8][9][10][11][12][13]
Quantitative Data Summary
| Parameter | Target | Value | Assay/System | Reference |
| IC50 | SARS-CoV 3CLpro | 1.09 µM | In vitro enzymatic assay | [4] |
| IC50 | Pepsin | Low µM range | In vitro enzymatic assay | [3] |
| Ki | HIV-1 Protease (Wild-Type) | 0.16 nM | Kinetic Assay | |
| EC50 | HIV-1 (Wild-Type Clinical Isolates) | 14.6 ng/mL | Cell-based assay | [4] |
| EC50 | HIV-1 (NL4-3 in HEK293 cells) | 10.7 nM | Luciferase reporter assay | [4] |
| Cytotoxicity (CC50) | Not reached at maximal concentrations used | Peripheral Blood Mononuclear Cells | Cell viability assay | [19] |
Experimental Protocols
Protocol 1: Luciferase Interference Counterscreen
Objective: To determine if fosamprenavir/amprenavir directly inhibits firefly luciferase.
Materials:
-
Recombinant firefly luciferase
-
Luciferin substrate and ATP buffer (as a commercial kit or prepared in-house)
-
Fosamprenavir/amprenavir stock solution
-
Known luciferase inhibitor (positive control)
-
DMSO (vehicle control)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of amprenavir in the assay buffer. A typical concentration range to test is 0.1 to 100 µM.
-
Add the diluted amprenavir, positive control, and vehicle control to the wells of the microplate.
-
Add the recombinant luciferase to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferin/ATP substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of amprenavir relative to the vehicle control. Determine the IC50 value if significant inhibition is observed.
Protocol 2: Identifying Off-Target Kinase Inhibition
Objective: To assess whether fosamprenavir/amprenavir inhibits a specific kinase of interest.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Fosamprenavir/amprenavir stock solution
-
Known inhibitor of the kinase (positive control)
-
DMSO (vehicle control)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ system)
-
Appropriate microplates and plate reader
Procedure:
-
Prepare serial dilutions of amprenavir in the kinase assay buffer.
-
Add the diluted amprenavir, positive control, and vehicle control to the assay plate.
-
Add the purified kinase to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP. Incubate for the optimized reaction time at the appropriate temperature.
-
Stop the reaction (if necessary for the detection method).
-
Add the detection reagents and measure the signal according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC50 value for amprenavir against the kinase.
Protocol 3: Mitigating Interference by Compound Aggregation
Objective: To reduce non-specific inhibition caused by the aggregation of fosamprenavir/amprenavir.
Procedure:
-
Incorporate a Non-ionic Detergent: Add a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, to your assay buffer. This can help to prevent the formation of compound aggregates.
-
Include Bovine Serum Albumin (BSA): Add BSA (typically 0.1 to 1 mg/mL) to the assay buffer. BSA can act as a "scavenger" for non-specific binding and can help to solubilize hydrophobic compounds.
-
Validate Assay Performance: After modifying the buffer, re-validate your assay with your positive and negative controls to ensure that the performance of the assay has not been negatively affected.
Visualizations
Caption: Mechanism of action of fosamprenavir.
Caption: General troubleshooting workflow for assay interference.
Caption: Potential involvement of amprenavir in the apoptosis pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Repositioning of amprenavir as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Anti-apoptotic Bcl-2 Family Proteins Exhibit Potent and Broad-Spectrum Anti-mammarenavirus Activity via Cell Cycle Arrest at G0/G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species as a Link between Antioxidant Pathways and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Induction of Reactive Oxygen Species Is Necessary for Efficient Onset of Cyprinid Herpesvirus 2 Replication: Implications for Novel Antiviral Strategy With Antioxidants [frontiersin.org]
- 10. Reactive oxygen species and antioxidants in signal transduction and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils [frontiersin.org]
- 14. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid fluorometric assay for cell viability and cell growth using nucleic acid staining and cell lysis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reframeDB [reframedb.org]
- 20. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. researchgate.net [researchgate.net]
- 25. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 26. embopress.org [embopress.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. ijper.org [ijper.org]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosamprenavir sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of this critical antiretroviral compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your research.
Q1: My in vitro dissolution results for fosamprenavir are inconsistent. What could be the cause?
A1: Inconsistent dissolution results for fosamprenavir can stem from several factors. A primary consideration is the composition of your dissolution medium. Phosphate buffers, commonly used in dissolution studies, can inhibit the enzymatic conversion of fosamprenavir to its active form, amprenavir, by alkaline phosphatases.[1] This can lead to artificially low or variable dissolution profiles.
Troubleshooting Steps:
-
Biorelevant Media: Switch from phosphate-buffered media to a medium with a biorelevant phosphate concentration (approximately 0.4-1 mM) buffered with a non-interfering agent like 2-morpholinoethanesulfonic acid (MES).[1]
-
pH of Medium: The pH of the dissolution medium is critical. For fosamprenavir tablets, a medium of 0.01 M HCl has been shown to provide good in vitro-in vivo correlation (IVIVC).[2]
-
Apparatus and Agitation: Ensure your dissolution apparatus (e.g., USP Apparatus 1 - basket) and rotation speed (e.g., 75 rpm) are optimized and consistent across experiments.[2]
-
Food Effects: Be aware that food can delay the disintegration of fosamprenavir tablets.[3] If simulating fed-state conditions, this delay should be anticipated and accounted for in your experimental design.
Q2: I am observing low permeability of fosamprenavir across my Caco-2 cell monolayers. How can I troubleshoot this?
A2: Low permeability of fosamprenavir itself is expected, as it is a hydrophilic prodrug. The key is to measure the appearance of the more permeable active drug, amprenavir, on the basolateral side. If amprenavir permeability is also low, consider the following:
Troubleshooting Steps:
-
Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
P-glycoprotein (P-gp) Efflux: Amprenavir is a substrate of the P-gp efflux transporter.[4][5] To determine if efflux is limiting permeability, conduct the transport study in the presence of a P-gp inhibitor, such as verapamil. An increase in the apical-to-basolateral transport of amprenavir in the presence of the inhibitor would confirm the involvement of P-gp.
-
Metabolic Conversion: Ensure your Caco-2 cells are expressing sufficient alkaline phosphatase activity to convert fosamprenavir to amprenavir. You can quantify the conversion by measuring the concentrations of both compounds in the apical and basolateral compartments over time.
Q3: What are some promising research strategies to further enhance the oral bioavailability of fosamprenavir?
A3: While fosamprenavir is a prodrug designed for improved bioavailability over amprenavir, further enhancements can be explored using advanced formulation strategies. These are particularly relevant for overcoming dissolution rate limitations and enhancing absorption.
Potential Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][7] This can enhance the solubilization and absorption of lipophilic drugs like amprenavir.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation in the GI tract and potentially enhancing its uptake.[8][9] They offer advantages such as high drug loading and biocompatibility.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide controlled release of the drug and may improve its stability and absorption.
Q4: How does co-administration with ritonavir improve the bioavailability of fosamprenavir's active form, amprenavir?
A4: The co-administration of fosamprenavir with a low dose of ritonavir is a clinically established strategy to "boost" the plasma concentrations of amprenavir.[4][5] This is not due to an effect on fosamprenavir's initial absorption but rather on the subsequent metabolism of amprenavir.
Mechanism:
Amprenavir is primarily metabolized and eliminated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4][5][10][11] Ritonavir is a potent inhibitor of CYP3A4. By inhibiting this enzyme, ritonavir slows down the breakdown of amprenavir, leading to higher and more sustained plasma concentrations, which enhances its therapeutic efficacy.[4][5]
Data Presentation
The following tables summarize key quantitative data related to fosamprenavir and its active metabolite, amprenavir.
Table 1: Pharmacokinetic Parameters of Amprenavir after Administration of Ritonavir-Boosted Fosamprenavir
| Dosing Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Cmin (ng/mL) |
| Fosamprenavir 700 mg BID + Ritonavir 100 mg BID | ~6080 | Not Reported | ~2120 |
| Fosamprenavir 1400 mg QD + Ritonavir 200 mg QD | Not Reported | Not Reported | Not Reported |
| Fosamprenavir 1400 mg BID (unboosted) | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from various sources and represents typical values. Actual values may vary between studies and individuals. The 700 mg twice-daily regimen with ritonavir generally maintains the highest plasma concentrations.[4][5]
Table 2: Comparison of Amprenavir Pharmacokinetics with and without Co-administration of Lopinavir/Ritonavir
| Treatment | Amprenavir Cτ (ng/mL) | Amprenavir AUC0-τ (ng·h/mL) |
| FPV 700 mg BID + LPV/RTV 400/100 mg BID (Simultaneous) | 1040 | 30,550 |
| FPV/RTV 700/100 mg BID + LPV/RTV 400/100 mg BID (4h separation) | 530 | 20,470 |
| FPV/RTV 1400/200 mg QD + LPV/RTV 800/200 mg QD (12h separation) | 290 | 23,520 |
Data adapted from a study investigating drug interactions. This table illustrates the complexity of drug-drug interactions on amprenavir pharmacokinetics. FPV: Fosamprenavir; LPV/RTV: Lopinavir/Ritonavir; Cτ: Trough concentration; AUC0-τ: Area under the curve over the dosing interval.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to fosamprenavir bioavailability research.
Protocol 1: In Vitro Dissolution Testing of Fosamprenavir Tablets
Objective: To assess the in vitro release profile of fosamprenavir from a solid oral dosage form.
Materials:
-
USP Apparatus 1 (Basket)
-
Dissolution Vessels (900 mL)
-
Dissolution Medium: 0.01 M Hydrochloric Acid (HCl)
-
Fosamprenavir Tablets (e.g., 700 mg)
-
HPLC system with UV detector for quantification
Methodology:
-
Prepare 900 mL of 0.01 M HCl dissolution medium and place it in each dissolution vessel. Maintain the temperature at 37 ± 0.5 °C.
-
Place one fosamprenavir tablet in each basket.
-
Lower the baskets into the dissolution medium and begin rotation at a speed of 75 rpm.[2]
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of fosamprenavir using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Quantification of Amprenavir in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of amprenavir (the active metabolite of fosamprenavir) in plasma samples.
Materials:
-
LC-MS/MS system
-
Zorbax C18 analytical column (or equivalent)
-
Mobile Phase: Acetonitrile, 0.1% v/v formic acid in water, and methanol (60:10:30 v/v/v)
-
Internal Standard (IS): Rilpivirine
-
Plasma samples
-
Ethyl acetate for liquid-liquid extraction
Methodology:
-
Sample Preparation:
-
To 250 µL of plasma, add 50 µL of the internal standard solution (rilpivirine, 1 µg/mL).
-
Vortex for 2 minutes.
-
Add 5.0 mL of ethyl acetate and centrifuge at 3,500 rpm for 30 minutes for liquid-liquid extraction.[13]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 250 µL of the mobile phase.[13]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Use multiple reaction monitoring (MRM) mode.
-
Monitor the parent and product ion transitions for amprenavir and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using blank plasma spiked with known concentrations of amprenavir.
-
Calculate the concentration of amprenavir in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of amprenavir following the application of fosamprenavir to a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-23 days to allow for differentiation and formation of a polarized monolayer.
-
Confirm monolayer integrity by measuring TEER.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the fosamprenavir solution in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the end of the experiment.
-
Analyze the concentrations of both fosamprenavir and amprenavir in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for amprenavir.
Visualizations
The following diagrams illustrate key pathways and workflows related to fosamprenavir bioavailability research.
References
- 1. In vitro behavior of a phosphate ester prodrug of amprenavir in human intestinal fluids and in the Caco-2 system: illustration of intraluminal supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of discriminating method of dissolution for fosamprenavir tablets based on in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food-dependent disintegration of immediate release fosamprenavir tablets: in vitro evaluation using magnetic resonance imaging and a dynamic gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Solid Lipid Nanoparticles [mdpi.com]
- 9. Solid lipid nanoparticles enhance the delivery of the HIV protease inhibitor, atazanavir, by a human brain endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. journals.asm.org [journals.asm.org]
- 13. japsonline.com [japsonline.com]
Welcome to the technical support center for fosamprenavir sodium enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic assay for this compound?
Fosamprenavir is a prodrug of the HIV-1 protease inhibitor amprenavir.[1][2][3] The enzymatic assay is based on the hydrolysis of the phosphate ester bond in fosamprenavir by a phosphatase, typically alkaline phosphatase, to yield amprenavir and inorganic phosphate.[1][3][4] The rate of amprenavir formation is proportional to the enzyme's activity and can be monitored using various analytical techniques, such as high-performance liquid chromatography (HPLC).
Q2: Which enzyme should I use for the assay?
Alkaline phosphatase is the enzyme of choice for converting fosamprenavir to amprenavir in vitro, mimicking the in vivo conversion that occurs in the intestinal epithelium.[1][4] You can use commercially available alkaline phosphatase from various sources (e.g., bovine intestinal, bacterial).
Q3: this compound has poor aqueous solubility. How should I prepare my stock solution?
Fosamprenavir calcium salt is sparingly soluble in aqueous buffers.[1] To achieve a working concentration, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1][5] This stock can then be diluted into the aqueous assay buffer. Be mindful that high concentrations of organic solvents can inhibit enzyme activity, so the final concentration in the assay should be kept to a minimum (typically <1-5%).
Q4: What is a suitable starting buffer for this assay?
A common buffer for alkaline phosphatase activity is a Tris-HCl or a diethanolamine (DEA) buffer at an alkaline pH, typically between 8.0 and 10.5.[6][7] The ionic strength of the buffer can also influence enzyme activity. It is recommended to start with a buffer concentration of 50-100 mM.
Q5: How can I detect the product of the enzymatic reaction?
The formation of amprenavir can be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A C18 column is typically used, and the mobile phase can be a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid. The retention times of fosamprenavir and amprenavir will be different, allowing for their separation and quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal pH: The buffer pH is outside the optimal range for alkaline phosphatase. | Perform a pH screening experiment using a range of buffers (e.g., Tris-HCl, DEA) from pH 8.0 to 10.5 to determine the optimal pH for your specific enzyme and substrate concentration. |
| Incorrect buffer composition: Components in the buffer are inhibiting the enzyme. | Ensure the buffer does not contain chelating agents like EDTA, which can sequester essential metal ions (like Zn²⁺ and Mg²⁺) required for alkaline phosphatase activity. If necessary, supplement the buffer with MgCl₂ (1-5 mM). | |
| Enzyme degradation: The enzyme has lost activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and always store it according to the manufacturer's instructions. Keep the enzyme on ice during a aexperimental setup. | |
| Insufficient substrate concentration: The fosamprenavir concentration is too low, limiting the reaction rate. | Increase the fosamprenavir concentration in the assay. However, be mindful of its solubility limits. | |
| Precipitation in the assay well | Poor fosamprenavir solubility: The concentration of fosamprenavir exceeds its solubility in the final assay buffer, especially after dilution from the organic stock. | Decrease the final concentration of fosamprenavir. Alternatively, increase the percentage of the organic solvent in the final assay mixture, but test its effect on enzyme activity in a separate control experiment. |
| High background signal or assay interference | Contaminants in the sample or reagents: Impurities may interfere with the detection method. | Use high-purity reagents and solvents. Run a blank reaction containing all components except the enzyme to assess the background signal. |
| Inconsistent or variable results | Inaccurate pipetting: Small volume errors can lead to significant variations in enzyme or substrate concentrations. | Use calibrated pipettes and prepare a master mix of the reaction components to minimize pipetting errors between wells. |
| Temperature fluctuations: The reaction temperature is not stable, affecting the enzyme's catalytic rate. | Use a temperature-controlled incubator or water bath to ensure a constant and optimal reaction temperature (e.g., 37°C). | |
| Incomplete mixing: Reagents are not uniformly distributed in the assay well. | Gently mix the contents of each well after adding all components. |
Data Presentation
Table 1: Recommended Starting Buffer Conditions for Fosamprenavir Enzymatic Assay
| Parameter | Recommended Range | Starting Condition | Notes |
| Buffer | Tris-HCl, DEA | 100 mM Tris-HCl | DEA can also be a good choice for alkaline phosphatase assays.[7] |
| pH | 8.0 - 10.5 | 9.0 | The optimal pH should be determined empirically. |
| This compound | 10 - 200 µM | 50 µM | Dependent on solubility in the final buffer. |
| Alkaline Phosphatase | 0.1 - 2 U/mL | 0.5 U/mL | The optimal enzyme concentration depends on the desired reaction time. |
| MgCl₂ | 0 - 10 mM | 1 mM | Often required as a cofactor for alkaline phosphatase. |
| DMSO | < 5% (v/v) | < 1% (v/v) | To minimize solvent-induced enzyme inhibition. |
| Temperature | 25 - 37 °C | 37 °C | Higher temperatures generally increase reaction rates. |
| Incubation Time | 15 - 60 min | 30 min | Should be within the linear range of the reaction. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Alkaline Phosphatase Enzymatic Assay
-
Prepare a 100 mM Tris-HCl buffer with 1 mM MgCl₂ and adjust the pH to 9.0.
-
Prepare a reaction master mix by combining the buffer, alkaline phosphatase, and any other necessary reagents except for the substrate.
-
Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the this compound stock solution to a final desired concentration (e.g., 50 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., 1 M HCl) or by heat inactivation.
-
Analyze the samples for amprenavir formation using RP-HPLC.
Protocol 3: RP-HPLC Analysis of Amprenavir
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
Prepare a standard curve using known concentrations of amprenavir to quantify the amount produced in the enzymatic reaction.
Visualizations
Caption: Enzymatic conversion of fosamprenavir to amprenavir.
Caption: Experimental workflow for fosamprenavir enzymatic assay.
Caption: Troubleshooting decision tree for low enzyme activity.
References
Technical Support Center: Fosamprenavir Sodium Stock Solutions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the common issue of precipitation in stock solutions.
Troubleshooting Guide: Precipitation in Fosamprenavir Stock Solutions
Issue: My fosamprenavir stock solution has formed a precipitate.
This is a common issue that can arise from several factors, including solvent choice, concentration, storage temperature, and the inherent chemical properties of fosamprenavir. Follow this guide to troubleshoot and resolve the problem.
1. Initial Assessment
-
Question: What solvent was used to prepare the stock solution?
-
Answer: Fosamprenavir calcium has different solubilities in common laboratory solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) offer high solubility, while ethanol has lower solubility, and the compound is only sparingly soluble in aqueous buffers.[1]
-
-
Question: What was the concentration of the stock solution?
-
Answer: Exceeding the solubility limit of fosamprenavir in the chosen solvent is a primary cause of precipitation.
-
-
Question: How was the stock solution stored?
2. Troubleshooting Steps
-
Step 1: Gentle Warming and Agitation
-
If the precipitate is crystalline, it may be possible to redissolve it by gently warming the solution in a water bath (e.g., to 37°C).
-
Combine warming with gentle agitation, such as vortexing or swirling, to facilitate dissolution.
-
Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Step 2: Solvent Addition
-
If warming is ineffective, carefully add a small amount of the original solvent to the solution to decrease the concentration.
-
This can help bring the compound back into solution if precipitation was due to supersaturation.
-
-
Step 3: pH Adjustment (for aqueous solutions)
-
Step 4: Prepare a Fresh Stock Solution
-
If the precipitate cannot be redissolved, it is best to prepare a fresh stock solution following the recommended protocols.
-
This ensures the accuracy of your experimental results.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing fosamprenavir stock solutions?
A1: For high concentration stock solutions, DMSO or DMF are recommended due to the high solubility of fosamprenavir calcium in these solvents (approximately 30 mg/mL).[1] For lower concentrations, ethanol is also a viable option (approximately 2 mg/mL).[1]
Q2: How should I prepare a working solution in an aqueous buffer?
A2: To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the fosamprenavir calcium in DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted with the aqueous buffer of choice to the desired final concentration.[1] Be aware that the solubility in a 1:8 solution of DMSO:PBS (pH 7.2) is significantly lower, at approximately 0.11 mg/mL.[1]
Q3: What are the recommended storage conditions for fosamprenavir stock solutions?
A3: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C (for up to 6 months to a year).[3][8] For short-term storage, -20°C for up to one month is also acceptable.[3][8] It is advisable to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: Why does my fosamprenavir precipitate out of solution?
A4: Precipitation can occur for several reasons:
-
Exceeding Solubility Limits: The concentration of your solution may be higher than the solubility of fosamprenavir in the chosen solvent and at the storage temperature.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to precipitate.
-
Hydrolysis: Fosamprenavir is a prodrug that can be hydrolyzed to the less soluble active drug, amprenavir.[1][2][4][5][6][7] This process can be influenced by factors like pH and the presence of enzymes.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the stock solution, leading to precipitation.
Q5: How can I verify the concentration and integrity of my fosamprenavir solution after redissolving a precipitate?
A5: The most reliable method to confirm the concentration and purity of your fosamprenavir solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[9][10][11][12] This will allow you to quantify the amount of fosamprenavir and detect the presence of any degradation products, such as amprenavir.[9]
Data Presentation
Table 1: Solubility of Fosamprenavir Calcium
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Water (at 25°C) | ~0.31 mg/mL | [4][5] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Fosamprenavir Stock Solution in DMSO
-
Materials:
-
Fosamprenavir calcium salt (crystalline solid)[1]
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of fosamprenavir calcium salt in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 30 mg/mL solution, add 1 mL of DMSO for every 30 mg of fosamprenavir).
-
Purge the headspace of the container with an inert gas to minimize oxidation.[1]
-
Cap the container tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for storage.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3][8]
-
Protocol 2: Quality Control of Fosamprenavir Stock Solution using RP-HPLC
This is a general protocol outline based on published methods.[9][10][11] Specific parameters may need to be optimized for your instrument and column.
-
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile phase A: Acetonitrile
-
Mobile phase B: Sodium acetate buffer or 0.1% v/v Trifluoroacetic acid in water
-
Fosamprenavir stock solution
-
Fosamprenavir reference standard
-
UV detector
-
-
Procedure:
-
Prepare a series of calibration standards from the fosamprenavir reference standard.
-
Dilute a small aliquot of your fosamprenavir stock solution to fall within the concentration range of your calibration standards.
-
Set up the HPLC system with a suitable gradient elution program (e.g., a gradient of acetonitrile and buffer).
-
Set the UV detector to an appropriate wavelength (e.g., 260-268 nm).[1][10]
-
Inject the calibration standards and your diluted sample.
-
Integrate the peak areas and create a calibration curve to determine the concentration of your stock solution.
-
Assess the chromatogram for any additional peaks that may indicate the presence of degradation products like amprenavir.
-
Visualizations
Caption: Troubleshooting workflow for fosamprenavir precipitation.
Caption: Recommended workflow for preparing fosamprenavir stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ijrpns.com [ijrpns.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Fosamprenavir Sodium
Welcome to the technical support center for the bioanalytical method validation of fosamprenavir. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is fosamprenavir and what is its active form in biological samples? A1: Fosamprenavir (FPV) is an antiretroviral medication used to treat HIV-1 infection.[1] It is a prodrug that is rapidly and almost completely hydrolyzed by cellular phosphatases in the gut epithelium to its active form, amprenavir, before reaching systemic circulation.[2][3] Therefore, bioanalytical methods should be designed to quantify amprenavir in biological matrices.[1][4]
Q2: Which analytical techniques are most commonly used for the quantification of fosamprenavir/amprenavir in biological samples? A2: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for quantifying amprenavir in complex biological matrices like plasma, serum, and seminal plasma.[2][5][6] HPLC with UV detection is also used, but LC-MS/MS offers superior specificity and sensitivity.[7][8]
Q3: What are the key validation parameters to assess for a bioanalytical method according to regulatory guidelines (e.g., FDA)? A3: Key validation parameters include selectivity, accuracy, precision (both intra-day and inter-day), linearity, recovery, stability (freeze-thaw, short-term, long-term), and assessment of matrix effects.[2][9] Dilution integrity should also be evaluated if sample concentrations are expected to exceed the upper limit of quantification.[2]
Q4: Why is an internal standard (IS) necessary, and what are the options for amprenavir analysis? A4: An internal standard is crucial for correcting for variability during sample preparation and analysis, including extraction losses and matrix-induced ion suppression or enhancement. For amprenavir, a stable, isotopically labeled version such as 13C6-amprenavir is an ideal choice.[5] Other molecules like dolutegravir or rilpivirine have also been successfully used as internal standards in validated methods.[2][6]
Q5: How is fosamprenavir metabolized, and are there significant drug-drug interactions to consider? A5: Amprenavir, the active form, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][10] It is also an inhibitor of CYP3A4, leading to potential interactions with other drugs metabolized by this enzyme.[1][10] Co-administration with ritonavir, a potent CYP3A4 inhibitor, is common to "boost" amprenavir plasma concentrations.[10][11]
Troubleshooting Guide
Problem 1: Low or inconsistent analyte recovery during sample preparation.
-
Potential Cause: Inefficient extraction method for the biological matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents. A mixture of ethyl acetate and methanol (4:1) has shown good recovery.[2] Ethyl acetate alone has also been used effectively.[6]
-
Adjust pH: The pH of the sample can influence the extraction efficiency of amprenavir. Experiment with slight adjustments to the sample pH before adding the extraction solvent.
-
Evaluate Extraction Technique: Compare LLE with protein precipitation (PPT) and solid-phase extraction (SPE). While LLE is common, SPE may offer cleaner extracts and higher recovery, albeit with more complex method development.[12] PPT is simpler but may result in significant matrix effects.[13]
-
Ensure Proper Mixing: Inadequate vortexing or mixing after adding the extraction solvent can lead to poor recovery. Ensure thorough mixing for the recommended time.[6]
-
Problem 2: High background noise or significant ion suppression/enhancement in LC-MS/MS analysis.
-
Potential Cause: Co-elution of endogenous matrix components (e.g., phospholipids, salts) that interfere with the ionization of the analyte and internal standard.[14][15]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate amprenavir from interfering matrix components. A gradient elution using a C18 column with a mobile phase of 0.1% formic acid and methanol or acetonitrile is a good starting point.[2][8]
-
Enhance Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process. If using protein precipitation, consider switching to LLE or SPE, which are more effective at removing phospholipids and other interferences.[12][15]
-
Assess Matrix Factor: Quantitatively assess the matrix effect by calculating the matrix factor (MF). This involves comparing the peak response of the analyte in a post-extraction spiked blank matrix to its response in a neat solution. An MF <1 indicates suppression, while an MF >1 suggests enhancement.[14]
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[5][14]
-
Problem 3: Poor or inconsistent chromatographic peak shape (e.g., tailing, splitting).
-
Potential Cause: Issues with the mobile phase, column, or sample solvent.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column. For amprenavir, acidic mobile phases (e.g., with 0.1% formic acid) are common and generally provide good peak shape.[2][6]
-
Solvent Mismatch: A mismatch between the sample solvent and the initial mobile phase can cause peak distortion. The final residue should be reconstituted in a solvent that is as close in composition to the initial mobile phase as possible.[6][16]
-
Column Contamination/Degradation: Matrix components can build up on the column over time. Use a guard column and implement a column washing procedure. If the problem persists, the analytical column may need to be replaced.[13]
-
Injection Volume: Injecting too large a volume, especially in a solvent stronger than the mobile phase, can lead to peak fronting or splitting. Try reducing the injection volume.
-
Quantitative Data Summary
The following tables summarize key performance characteristics from validated bioanalytical methods for fosamprenavir and amprenavir.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Method 1 (Fosamprenavir)[2] | Method 2 (Amprenavir)[6] | Method 3 (Amprenavir)[5] |
|---|---|---|---|
| Analyte | Fosamprenavir | Amprenavir | Amprenavir |
| Internal Standard | Dolutegravir | Rilpivirine | 13C6-amprenavir |
| Biological Matrix | Human Plasma | Human Plasma | Human Seminal Plasma |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Not Specified |
| Linearity Range | 1.0 - 2100.0 ng/mL | 0.15 - 1500 ng/mL | 30 - 4,000 ng/mL |
| Correlation (r²) | > 0.999 | > 0.990 | Not Specified |
Table 2: Method Validation Performance
| Parameter | Method 1 (Fosamprenavir)[2] | Method 2 (Amprenavir)[6] | Method 3 (Amprenavir)[5] |
|---|---|---|---|
| Mean Recovery | 97.35% - 102.65% | 92.9% - 96.4% | Not Specified |
| Intra-day Precision (%RSD) | ≤ 3.081% | < 4.21% | ≤ 4.2% |
| Inter-day Precision (%RSD) | ≤ 3.081% | < 4.21% | ≤ 4.2% |
| Accuracy / Bias | Not Specified | Not Specified | ≤ 7.2% |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for amprenavir and fosamprenavir analysis.[2][6]
-
Sample Aliquoting: Pipette 250 µL of the biological sample (e.g., plasma) into a clean polypropylene tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., Rilpivirine at 1 µg/mL) to each sample, except for the blank matrix tubes.[6]
-
Vortexing: Vortex the tubes for approximately 2 minutes to ensure thorough mixing.
-
Solvent Addition: Add 5.0 mL of the extraction solvent (e.g., ethyl acetate) to each tube.[6]
-
Extraction: Vortex the samples vigorously for 10-15 minutes to facilitate the extraction of the analyte and IS into the organic layer.
-
Centrifugation: Centrifuge the samples at 3,500 - 4,000 rpm for 15-30 minutes at a controlled temperature (e.g., 10°C) to separate the organic and aqueous layers.[6]
-
Supernatant Transfer: Carefully transfer the upper organic layer into a new set of clean tubes, being careful not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen in a sample concentrator (e.g., at 40°C).
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (or a compatible solvent). Vortex for 2 minutes to ensure the residue is fully dissolved.
-
Transfer for Analysis: Transfer the reconstituted solution into HPLC vials for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides representative conditions for the analysis of amprenavir.[6]
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Zorbax C18 analytical column (50 mm × 4.6 mm, 5.0 µm particle size).[6]
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile, 0.1% v/v Formic Acid in water, and Methanol in a ratio of 60:10:30 (v/v/v).[6]
-
Flow Rate: 0.60 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Acquisition: Acquire and process the data using the instrument's chromatography software.
Visualizations
References
- 1. Fosamprenavir - Wikipedia [en.wikipedia.org]
- 2. ijbpas.com [ijbpas.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Determination of amprenavir total and unbound concentrations in plasma by high-performance liquid chromatography and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Fosamprenavir and Amprenavir | Oncohema Key [oncohemakey.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of fosamprenavir and its active form, amprenavir, against Human Immunodeficiency Virus Type 1 (HIV-1). As fosamprenavir is a prodrug that is rapidly and completely converted to amprenavir in the body, the in vitro antiviral activity is attributed to amprenavir.[1] This document summarizes key quantitative data, details the experimental methodologies used to determine antiviral efficacy, and provides visual representations of the mechanism of action and experimental workflows.
Data Presentation: In Vitro Anti-HIV-1 Activity of Amprenavir
The antiviral efficacy of amprenavir, the active metabolite of fosamprenavir, has been evaluated in various in vitro systems. The 50% inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for amprenavir against different strains of HIV-1 in various cell lines.
| Cell Line | HIV-1 Strain | IC50 (µM) | IC50 (ng/mL) | Condition | Reference |
| MT-4, CEM-CCRF, H9 | HIV-1 IIIB | 0.012 - 0.08 | 6.1 - 40.4 | Acutely Infected | [2][3] |
| Lymphoblastic Cell Lines | HIV-1 IIIB | 0.41 | 207.1 | Chronically Infected | [2][3] |
| Peripheral Blood Lymphocytes | HIV-1 IIIB | 0.012 - 0.08 | 6.1 - 40.4 | Acutely Infected | [2][3] |
| MT-4 | HIV-1 (Wild-type) | ~0.03 | ~15.2 | - | [4] |
| MT-4 | APV-resistant HIV-1 | 2.135 | 1078.3 | - | [5] |
Note: 1 µM = 505.6 ng/mL (based on the molecular weight of amprenavir: 505.64 g/mol )[2]
Experimental Protocols
The in vitro antiviral activity of amprenavir is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common method is the phenotypic susceptibility assay.
Phenotypic Susceptibility Assay Protocol
This assay measures the concentration of the drug required to inhibit viral replication by 50% (IC50).
1. Cell Lines and Virus Strains:
-
Cell Lines: Human T-cell lines that are permissive to HIV-1 infection, such as MT-4, CEM-CCRF, or H9 cells, are commonly used.[2][3] Peripheral blood lymphocytes (PBLs) can also be utilized for a more physiologically relevant system.
-
Virus: Laboratory-adapted strains of HIV-1, such as HIV-1 IIIB, or clinical isolates from patients are used to infect the cells.[2][3]
2. Assay Procedure:
-
Cell Culture: The target cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[6]
-
Drug Dilution: A series of dilutions of amprenavir are prepared.
-
Infection: The target cells are infected with a known amount of HIV-1 in the presence of the various concentrations of amprenavir or a control (no drug).
-
Incubation: The infected cells are incubated for a period of 4 to 7 days to allow for viral replication.[7]
-
Measurement of Viral Replication: The extent of viral replication is quantified using one of several methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. HIV-1 infection leads to cell death (cytopathic effect), so a reduction in cell viability corresponds to viral replication. The protective effect of the drug is measured by the amount of formazan produced from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5][8]
-
p24 Antigen ELISA: The amount of HIV-1 p24 capsid protein in the cell culture supernatant is quantified by ELISA. A decrease in p24 levels indicates inhibition of viral replication.
-
Reporter Gene Assay: Recombinant viruses containing a reporter gene (e.g., luciferase or green fluorescent protein) are used. The expression of the reporter gene is proportional to the level of viral replication.
-
3. Data Analysis:
-
The data from the viral replication measurements are plotted against the drug concentration.
-
A dose-response curve is generated, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in the measured endpoint (e.g., cell viability, p24 production, or reporter gene expression) compared to the no-drug control.
Visualizations
Fosamprenavir to Amprenavir Conversion
Fosamprenavir is a phosphate ester prodrug that is hydrolyzed by alkaline phosphatases in the gut epithelium to release the active drug, amprenavir, and inorganic phosphate.
Caption: Conversion of Fosamprenavir to Amprenavir.
Experimental Workflow for Antiviral Susceptibility Assay
The following diagram illustrates the general workflow for determining the in vitro antiviral efficacy of a drug candidate like amprenavir.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of fosamprenavir, through its active metabolite amprenavir, and other prominent protease inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) protease. The content herein is curated to offer an objective comparison of performance, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Introduction to HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the life cycle of the HIV virus. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is an essential step in the maturation of infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thereby halting the progression of the infection. Fosamprenavir is a prodrug that is rapidly converted in the body to amprenavir, a potent inhibitor of HIV-1 protease. This guide compares the in vitro efficacy of amprenavir and other FDA-approved protease inhibitors.
Data Presentation: In Vitro Efficacy Against HIV-1 Protease
The following tables summarize the quantitative data for various protease inhibitors, including their inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against wild-type HIV-1 protease. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibition Constant (Ki) of Protease Inhibitors against Wild-Type HIV-1 Protease
| Protease Inhibitor | Ki (nM) |
| Amprenavir | 0.6 |
| Lopinavir | 0.0013-0.0036 |
| Ritonavir | 0.015 |
| Saquinavir | 0.12 |
| Indinavir | 0.32 |
| Nelfinavir | 0.74 |
| Atazanavir | 0.05-0.1 |
| Darunavir | 0.003-0.004 |
| Tipranavir | 0.1 |
Table 2: 50% Inhibitory Concentration (IC50) of Protease Inhibitors against Wild-Type HIV-1
| Protease Inhibitor | IC50 (nM) |
| Amprenavir | 12-80 |
| Lopinavir | 1.6-6.5 |
| Ritonavir | 10-100 |
| Saquinavir | 1-10 |
| Indinavir | 10-100 |
| Nelfinavir | 20-40 |
| Atazanavir | 2.8-5.4 |
| Darunavir | 1-5 |
| Tipranavir | 30-70 |
Experimental Protocols
HIV-1 Protease Enzyme Inhibition Assay (FRET-based)
This protocol describes a common method to determine the enzymatic activity of HIV-1 protease and the inhibitory potential of various compounds using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Test compounds (protease inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant HIV-1 protease to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately start monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm for an EDANS/DABCYL pair) in kinetic mode at 37°C.
-
Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Antiviral Activity Assay
This protocol outlines a method to assess the ability of protease inhibitors to suppress HIV-1 replication in a cell-based model.
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter gene)
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Test compounds (protease inhibitors)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compounds.
-
Infect the cells by adding a pre-titered amount of HIV-1 virus stock to each well (except for the uninfected control wells).
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer. The luciferase activity is proportional to the level of viral replication.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (infected cells with no inhibitor).
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: HIV-1 lifecycle and the point of intervention for protease inhibitors.
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
Caption: Workflow for a cellular antiviral activity assay.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of fosamprenavir sodium, a prodrug of the potent and selective HIV-1 protease inhibitor, amprenavir. Through a detailed examination of its mechanism of action, in vitro potency, and comparative clinical trial data, this document serves as a valuable resource for understanding the therapeutic profile of fosamprenavir in the context of other antiretroviral agents. Furthermore, this guide explores its potential off-target activity, including its inhibitory effect on the digestive enzyme pepsin.
Mechanism of Action and Selectivity
Fosamprenavir is an orally administered phosphate ester prodrug that is rapidly and extensively hydrolyzed to its active form, amprenavir, by cellular phosphatases in the gut epithelium during absorption[1][2]. Amprenavir is a potent, competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1][2]. This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins and enzymes necessary for the production of infectious virions.
By binding to the active site of HIV-1 protease, amprenavir blocks the processing of the Gag and Gag-Pol polyprotein precursors. This inhibition leads to the formation of immature, non-infectious viral particles, thus halting the spread of the virus[1][2].
Signaling Pathway: HIV-1 Protease Inhibition
In Vitro Potency and Selectivity Profile
The inhibitory activity of amprenavir has been quantified against various targets to assess its potency and selectivity.
| Target Enzyme | Parameter | Value | Reference |
| HIV-1 Protease (Wild-Type) | Ki | 0.6 nM | [3] |
| IC50 (acutely infected cells) | 12 - 80 nM | ||
| IC50 (chronically infected cells) | 410 nM | ||
| HIV-2 Protease | IC50 | 340 nM | [4] |
| Porcine Pepsin | IC50 | 3.56 µM | [5] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
The data clearly demonstrates that amprenavir is a highly potent inhibitor of HIV-1 protease. Its significantly lower potency against HIV-2 protease indicates a degree of selectivity. Furthermore, while amprenavir does inhibit the human digestive enzyme pepsin, this occurs at a much higher concentration (micromolar range) compared to its potent activity against HIV-1 protease (nanomolar range), suggesting a favorable selectivity profile for its primary therapeutic target. Information on the inhibitory activity of amprenavir against a broader panel of human proteases is not widely available in the public literature, but its clinical use and safety profile suggest a high degree of selectivity for the viral protease.
Comparative Clinical Efficacy and Safety
Fosamprenavir has been evaluated in several key clinical trials against other protease inhibitors, providing valuable comparative data on its efficacy and safety in treatment-naïve HIV-1 infected patients.
SOLO Trial: Fosamprenavir/r vs. Nelfinavir
This open-label, randomized, multicenter study compared once-daily fosamprenavir boosted with ritonavir (FPV/r) to twice-daily nelfinavir (NFV), both in combination with abacavir and lamivudine.
Efficacy at 48 Weeks
| Outcome | Fosamprenavir/r (1400/200 mg QD) | Nelfinavir (1250 mg BID) |
| HIV-1 RNA < 400 copies/mL | 68% | 65% |
| HIV-1 RNA < 50 copies/mL | 56% | 52% |
Selected Grade 2-4 Drug-Related Adverse Events
| Adverse Event | Fosamprenavir/r | Nelfinavir |
| Diarrhea | 9% | 16% (p=0.008) |
| Nausea | 6% | Not Reported |
| Increased Triglycerides | 8% | Not Reported |
KLEAN Trial: Fosamprenavir/r vs. Lopinavir/r
This open-label, non-inferiority study compared twice-daily fosamprenavir/ritonavir to twice-daily lopinavir/ritonavir (LPV/r), both with abacavir-lamivudine.
Efficacy at 48 and 144 Weeks
| Outcome | Fosamprenavir/r (700/100 mg BID) | Lopinavir/r (400/100 mg BID) |
| HIV-1 RNA < 400 copies/mL (Week 48) | 73% | 71% |
| HIV-1 RNA < 50 copies/mL (Week 144) | 73% | 60% |
| Mean CD4+ Change from Baseline (cells/mm³) (Week 144) | +300 | +335 |
Adverse Events (Week 48)
| Adverse Event | Fosamprenavir/r | Lopinavir/r |
| Discontinuation due to AE | 12% | 10% |
| Most Frequent Drug-Related Grade 2-4 AEs | Diarrhea, Nausea, Abacavir Hypersensitivity | Diarrhea, Nausea, Abacavir Hypersensitivity |
ALERT Trial: Fosamprenavir/r vs. Atazanavir/r
This open-label, multicenter study compared once-daily fosamprenavir/ritonavir to once-daily atazanavir/ritonavir (ATV/r), both with tenofovir/emtricitabine.
Efficacy at 48 Weeks
| Outcome | Fosamprenavir/r (1400/100 mg QD) | Atazanavir/r (300/100 mg QD) |
| HIV-1 RNA < 50 copies/mL | 75% | 83% |
| Mean CD4+ Change from Baseline (cells/mm³) | +170 | +183 |
Adverse Events and Lab Abnormalities (Week 48)
| Event | Fosamprenavir/r | Atazanavir/r |
| Treatment-Related Grade 2-4 AEs | 15% | 57% |
| Median Fasting Triglycerides (mg/dL) | 150 | 131 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme dilution buffer, and a stock solution of the fluorogenic substrate according to the manufacturer's instructions (e.g., Abcam ab211106)[6].
-
Compound Dilution: Prepare a serial dilution of fosamprenavir (or other test inhibitors) in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add assay buffer to all wells. Add the diluted test compounds, a positive control inhibitor (e.g., Pepstatin A), and a vehicle control (solvent only).
-
Enzyme Addition: Add recombinant HIV-1 protease to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode at 37°C for 1-3 hours.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (MT-4 Cells)
This assay determines the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.
Protocol:
-
Cell Culture: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics in a humidified 5% CO2 incubator at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in the cell culture medium.
-
Infection: In a 96-well plate, add the MT-4 cells and the diluted test compound. Then, infect the cells with a pre-titered stock of HIV-1. Include uninfected cell controls and infected, untreated cell controls.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC50/EC50.
Pepsin Inhibition Assay (Fluorometric)
This assay measures the inhibition of pepsin's proteolytic activity using a fluorogenic substrate.
Protocol:
-
Reagent Preparation: Prepare a pepsin assay buffer, a stock solution of the fluorogenic pepsin substrate, and a stock solution of a known pepsin inhibitor (e.g., Pepstatin A) as a positive control.
-
Compound Dilution: Prepare serial dilutions of fosamprenavir in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted test compounds, the positive control, and a vehicle control.
-
Enzyme Addition: Add a solution of porcine pepsin to all wells.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic pepsin substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 328/418 nm) in kinetic mode at 37°C for a specified time.
-
Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition for each concentration of fosamprenavir and determine the IC50 value.
Conclusion
This compound, through its active metabolite amprenavir, is a potent and selective inhibitor of HIV-1 protease. Clinical trials have demonstrated its non-inferiority and, in some aspects, favorable safety profile compared to other protease inhibitors such as nelfinavir, lopinavir/ritonavir, and atazanavir/ritonavir. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and comparison of fosamprenavir and other protease inhibitors. Its off-target activity against pepsin, although at significantly higher concentrations than its anti-HIV activity, warrants further investigation for potential therapeutic applications in other fields. This comprehensive guide provides researchers and drug development professionals with the necessary data and methodologies to make informed decisions regarding the use and future development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of HIV protease inhibitors within kinase panels, with a primary focus on fosamprenavir sodium. Due to the limited availability of direct kinase panel screening data for fosamprenavir, this guide leverages available data on other protease inhibitors to infer potential off-target kinase interactions and discusses the methodologies for assessing such cross-reactivity. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of this important class of antiviral drugs.
Introduction
Fosamprenavir is a prodrug that is rapidly converted to its active form, amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1] While its primary mechanism of action is well-understood, the potential for off-target effects, particularly interactions with the human kinome, remains an area of active investigation. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and unintended inhibition of these proteins can lead to a range of adverse effects or, in some cases, present opportunities for drug repositioning. This guide summarizes the current, albeit limited, knowledge of fosamprenavir's kinase cross-reactivity and provides a comparative context using data from other HIV protease inhibitors.
Comparative Analysis of Kinase-Related Off-Target Effects
Direct, comprehensive kinase panel screening data for fosamprenavir and its active metabolite, amprenavir, are not publicly available. However, studies on other HIV protease inhibitors have revealed significant interactions with key cellular signaling pathways regulated by kinases. These findings provide a framework for understanding the potential for this class of drugs to exhibit kinase cross-reactivity.
Table 1: Summary of Observed Kinase-Related Off-Target Effects of HIV Protease Inhibitors
| HIV Protease Inhibitor | Key Signaling Pathway(s) Affected | Observed Effect | Reference(s) |
| Nelfinavir | PI3K/Akt | Inhibition | [2][3][4] |
| MAPK/ERK | Inhibition | [4] | |
| EGFR | Weak Inhibition | [3] | |
| ErbB2 | Weak Inhibition | [3] | |
| Ritonavir | PI3K/Akt | Inhibition | [2] |
| Saquinavir | PI3K/Akt | Inhibition | [2] |
| Lopinavir | MAPK/ERK | Activation | [5] |
| PI3K/Akt | Mild Effect | [2] | |
| Atazanavir | PI3K/Akt | Mild Effect | [2] |
| Darunavir | PI3K/Akt | No Significant Effect | [2] |
| Tipranavir | Not specified in search results | Potent and selective non-peptidic PI with a distinct resistance profile. | [6][7][8][9] |
| Fosamprenavir (Amprenavir) | Not specified in search results | Potent PXR agonist; may deregulate cell cycle/proliferation. | [5] |
Note: The absence of data for a particular inhibitor does not definitively mean a lack of effect, but rather that it was not identified in the performed searches.
Signaling Pathway Interactions
Several HIV protease inhibitors have been shown to modulate critical cellular signaling pathways that are governed by kinases. The most frequently implicated is the PI3K/Akt pathway, which is central to cell survival, proliferation, and metabolism.
Figure 1. Simplified diagram of the PI3K/Akt and MAPK/ERK signaling pathways with known points of modulation by various HIV protease inhibitors.
Experimental Protocols for Kinase Cross-Reactivity Assessment
Assessing the cross-reactivity of a compound like fosamprenavir against a panel of kinases is a critical step in drug development to identify potential off-target effects.[6] A variety of biochemical and cell-based assays can be employed for this purpose.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the activity of purified kinase enzymes.
1. Radiometric Assays:
-
Principle: Considered the "gold standard," this method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase, substrate, cofactors, and radiolabeled ATP.
-
Add the test compound (e.g., fosamprenavir) at various concentrations.
-
Incubate the reaction to allow for phosphorylation.
-
Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP, often using a filter-binding method.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
2. Fluorescence-Based Assays:
-
Principle: These assays utilize changes in fluorescence properties upon substrate phosphorylation. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
-
Protocol Outline (TR-FRET Example):
-
A kinase, a biotinylated substrate, and ATP are combined with the test compound.
-
After incubation, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
The signal is measured using a plate reader.
-
3. Luminescence-Based Assays (e.g., ADP-Glo™):
-
Principle: These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Protocol Outline:
-
The kinase reaction is performed with the test compound.
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which converts the produced ADP back to ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the initial kinase activity.
-
Figure 2. A generalized workflow for biochemical kinase inhibitor profiling.
Cell-Based Kinase Assays
These assays measure the effect of a compound on kinase activity within a cellular context, providing more physiologically relevant data.
1. Cellular Phosphorylation Assays:
-
Principle: These assays quantify the phosphorylation of a specific substrate within cells.
-
Protocol Outline:
-
Culture cells that endogenously express the target kinase and its substrate.
-
Treat the cells with the test compound.
-
Lyse the cells and use an antibody-based method (e.g., ELISA or Western blot) with a phospho-specific antibody to detect the phosphorylation status of the substrate.
-
2. Target Engagement Assays (e.g., NanoBRET™):
-
Principle: This method measures the binding of a compound to its target kinase inside living cells.
-
Protocol Outline:
-
Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase's active site is added to the cells.
-
When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
Addition of a test compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Conclusion
While direct experimental data on the cross-reactivity of fosamprenavir in kinase panels is currently lacking, the observed off-target effects of other HIV protease inhibitors on key kinase-regulated signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, suggest that this class of compounds has the potential for such interactions. Further investigation using the standardized biochemical and cell-based kinase profiling assays outlined in this guide is warranted to fully characterize the selectivity profile of fosamprenavir and its active metabolite, amprenavir. A comprehensive understanding of these potential off-target effects is crucial for both optimizing therapeutic outcomes and mitigating potential adverse events in the clinical setting.
References
- 1. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Using Chemical Systems Biology: Weak Inhibition of Multiple Kinases May Contribute to the Anti-Cancer Effect of Nelfinavir | PLOS Computational Biology [journals.plos.org]
- 4. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Protease Inhibitor Lopinavir-induced TNF-a and IL-6 Expression is Coupled to the Unfolded Protein Response and ERK Signaling Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tipranavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tipranavir - Wikipedia [en.wikipedia.org]
- 9. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the antiretroviral drugs fosamprenavir and amprenavir. The information presented herein is supported by experimental data from publicly available literature, offering insights into their metabolic pathways and susceptibility to biotransformation.
Introduction to Fosamprenavir and Amprenavir
Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor amprenavir.[1] Following oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir and inorganic phosphate before reaching systemic circulation.[2][3] This conversion allows for a reduced pill burden compared to the original amprenavir formulation.[4] Consequently, the metabolic stability of fosamprenavir in the systemic circulation is intrinsically linked to the metabolic stability of its active form, amprenavir.
Metabolic Profile Comparison
The primary focus of metabolic stability in this comparison is on amprenavir, as fosamprenavir's role is to serve as a more bioavailable precursor. Amprenavir is extensively metabolized in the liver, with the cytochrome P450 (CYP) 3A4 enzyme system being the principal pathway for its elimination.[5][6][7]
| Feature | Fosamprenavir | Amprenavir | Supporting Evidence |
| Role | Prodrug | Active HIV-1 Protease Inhibitor | [1] |
| Primary Site of Conversion/Metabolism | Gut Epithelium (hydrolysis) | Liver (oxidation & conjugation) | [2][3][6] |
| Primary Metabolizing Enzyme(s) | Cellular Phosphatases | Cytochrome P450 3A4 (CYP3A4) | [3][5][7] |
| Secondary Metabolizing Enzyme(s) | Not applicable | CYP2D6, CYP2C9 (to a lesser extent) | [7] |
| Key Metabolic Reactions | Hydrolysis to Amprenavir | Oxidation of the tetrahydrofuran and aniline moieties, followed by glucuronide conjugation. | [6][8] |
| Major Metabolites | Amprenavir | Oxidized metabolites (e.g., M2, M3, M5) and their glucuronide conjugates. | [8] |
| In Vivo Half-Life (of Amprenavir) | Not applicable | 7.1 - 10.6 hours | [6] |
Metabolic Pathway of Fosamprenavir and Amprenavir
The metabolic journey begins with the conversion of fosamprenavir to amprenavir, which then undergoes extensive metabolism primarily by CYP3A4 in the liver. The major metabolic routes involve oxidation at different positions on the amprenavir molecule.
Experimental Protocols for Metabolic Stability Assessment
The metabolic stability of a compound like amprenavir is typically evaluated in vitro using systems that contain the primary drug-metabolizing enzymes. Human liver microsomes are a standard and widely used model for this purpose as they are rich in CYP enzymes, including CYP3A4.
Objective: To determine the in vitro metabolic stability of a test compound (e.g., amprenavir) by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound (e.g., Amprenavir)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil - known CYP3A4 substrates)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).
-
Pre-incubation: The test compound and the microsome mixture are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. Control incubations are performed without NADPH to assess non-CYP mediated degradation.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot. From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / protein concentration) are calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay using human liver microsomes.
Conclusion
In comparing fosamprenavir and amprenavir, it is crucial to recognize the prodrug-drug relationship. Fosamprenavir's design circumvents some of the formulation and bioavailability challenges of amprenavir. The metabolic stability of the active compound, amprenavir, is moderate, with a primary clearance mechanism through CYP3A4-mediated oxidation. This reliance on a single major CYP isoform makes amprenavir susceptible to drug-drug interactions, a key consideration in its clinical use, often in combination with a CYP3A4 inhibitor like ritonavir to "boost" its plasma concentrations.[9] For drug development professionals, understanding this metabolic pathway is essential for predicting and managing potential drug interactions and for the design of future protease inhibitors with improved metabolic profiles.
References
- 1. dovepress.com [dovepress.com]
- 2. pharmaron.com [pharmaron.com]
- 3. journals.asm.org [journals.asm.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative metabolism of amprenavir in the human liver. Effect of the CYP3A maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
An essential guide for researchers and drug development professionals, this document provides a detailed in vitro comparison of two prominent HIV-1 protease inhibitors: fosamprenavir (the prodrug of amprenavir) and lopinavir, which is co-formulated with ritonavir to enhance its pharmacokinetic profile. This analysis focuses on their comparative antiviral activity, resistance profiles, and cytotoxicity, supported by experimental data from published studies.
Mechanism of Action
Both fosamprenavir, through its active metabolite amprenavir, and lopinavir are potent inhibitors of the HIV-1 protease. This viral enzyme is critical for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into mature, functional proteins. By competitively binding to the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles. Ritonavir, when co-administered with lopinavir, acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing lopinavir. This inhibition leads to higher and more sustained plasma concentrations of lopinavir, thereby enhancing its antiviral efficacy.
Antiviral Activity
The in vitro antiviral potency of HIV protease inhibitors is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in a cell-based assay. A lower IC50 value indicates greater potency.
A comparative study evaluated the in vitro activity of amprenavir and lopinavir against a wild-type HIV-1 isolate (14aPre) and two multi-drug resistant clinical isolates (003 and 004). The results are summarized in the table below.
| Drug | HIV-1 Isolate | IC50 (µM) | Fold Change in IC50 vs. Wild-Type |
| Amprenavir | Wild-Type (14aPre) | 0.04 ± 0.005 | - |
| Resistant Isolate (003/004) | 0.179 ± 0.008 | 4.48 | |
| Lopinavir | Wild-Type (14aPre) | 0.004 ± 0.0007 | - |
| Resistant Isolate (003/004) | 0.194 ± 0.007 | 48.5 |
Data sourced from: Bulgheroni et al. Journal of Antimicrobial Chemotherapy, 2004.[1]
Against the wild-type HIV-1 isolate, lopinavir demonstrated approximately 10-fold greater potency than amprenavir, as indicated by its lower IC50 value.[1] However, against the multi-drug resistant isolates, both drugs showed reduced activity. Notably, the fold change in IC50 for lopinavir was significantly higher than that for amprenavir, suggesting that the specific mutations in these isolates conferred a greater degree of resistance to lopinavir.[1]
In Vitro Resistance Profile
The development of drug resistance is a major challenge in antiretroviral therapy. In vitro passage experiments, where the virus is cultured in the presence of increasing drug concentrations, can identify key mutations that confer resistance.
Key Resistance-Associated Mutations:
| Drug | Primary Mutations | Associated Accessory Mutations |
| Amprenavir | I50V, I54L/M, V32I + I47V, I84V | M46I/L, L10I, L33F |
| Lopinavir | V82A/F/T, I84V, L76V | L10F/I/R/V, K20R/M, L24I, M46I/L, F53L, I54V/T/A, L63P, A71V/T/I, G73S/T/C/A, V82A/F/T, I84V, L90M |
Cross-resistance between amprenavir and lopinavir has been observed. Amprenavir-resistant viruses generated in vitro carrying mutations such as L10F, M46I, I47V, and I50V have shown significantly reduced susceptibility to lopinavir.[2] Conversely, certain mutations selected by lopinavir can also reduce susceptibility to amprenavir.
In Vitro Cytotoxicity
The cytotoxicity of antiviral compounds is a critical parameter in drug development, with the 50% cytotoxic concentration (CC50) representing the drug concentration that reduces the viability of cultured cells by 50%. A higher CC50 value is desirable, as it indicates lower toxicity to host cells. The therapeutic index (TI), calculated as the ratio of CC50 to IC50, is a measure of a drug's selectivity for the virus over the host cell.
In a study comparing the in vitro activity of amprenavir and lopinavir, it was reported that neither drug reached 50% cytotoxicity (CC50) at the maximum concentrations tested (up to 0.64 µM for amprenavir and 0.32 µM for lopinavir).[1] This suggests a favorable in vitro safety profile for both compounds at concentrations well above their effective antiviral concentrations against wild-type virus. However, the absence of specific CC50 values in this direct comparative study precludes a quantitative comparison of their therapeutic indices.
Experimental Protocols
Antiviral Activity Assay (IC50 Determination)
The following is a generalized protocol for determining the IC50 of HIV protease inhibitors in a cell-based assay.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohaemagglutinin (PHA) for 3-4 days.
-
Viral Infection: Stimulated PBMCs are infected with a known titer of the HIV-1 isolate (e.g., wild-type or resistant strains).
-
Drug Exposure: The infected cells are plated in 96-well plates, and serial dilutions of fosamprenavir and lopinavir/ritonavir are added to the wells. Control wells with no drug are also included.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 7 days to allow for viral replication.
-
Quantification of Viral Replication: After the incubation period, the cell-free supernatant is harvested, and the amount of viral replication is quantified by measuring the concentration of the p24 viral antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations, and the IC50 value is calculated as the drug concentration that results in a 50% reduction in p24 antigen levels compared to the no-drug control.
Cytotoxicity Assay (CC50 Determination)
A common method for determining the cytotoxicity of a compound is the MTT assay, which measures the metabolic activity of cells.
-
Cell Plating: Uninfected cells (the same type as used in the antiviral assay) are seeded in a 96-well plate at a predetermined density.
-
Drug Exposure: Serial dilutions of fosamprenavir and lopinavir/ritonavir are added to the wells. Control wells with no drug are included to represent 100% cell viability.
-
Incubation: The plate is incubated under the same conditions and for the same duration as the antiviral activity assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the drug concentrations. The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control cells.
Conclusion
In vitro studies demonstrate that both fosamprenavir (as amprenavir) and lopinavir are potent inhibitors of HIV-1 replication. Lopinavir exhibits greater potency against wild-type virus, while the impact of resistance mutations on the activity of each drug can vary. Both drugs display a favorable in vitro cytotoxicity profile, although a direct quantitative comparison of their therapeutic indices is limited by the available data. The choice between these protease inhibitors in a clinical setting is guided by a comprehensive evaluation of their efficacy, resistance profiles, and patient-specific factors.
References
A Comparative Guide for Researchers and Drug Development Professionals
Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, is a critical component of antiretroviral therapy. Its efficacy is often enhanced when used in combination with other antiretroviral agents. This guide provides an objective comparison of fosamprenavir's performance in various combinations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of synergistic antiretroviral strategies.
I. Synergistic Antiviral Activity of Amprenavir (the active form of Fosamprenavir) with Other Protease Inhibitors
In vitro studies have been conducted to quantify the synergistic, additive, or antagonistic effects of amprenavir, the active metabolite of fosamprenavir, when combined with other protease inhibitors (PIs). The combination index (CI), calculated using the median-effect analysis method of Chou and Talalay, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
A key study investigated the two-drug combinations of tipranavir, amprenavir, and lopinavir against a wild-type HIV-1 isolate (14aPre) and two multi-drug resistant isolates (003 and 004) in peripheral blood mononuclear cells.[1][2] The results of these interactions are summarized in the table below.
| Drug Combination | HIV-1 Isolate | IC50 | IC75 | IC90 | IC95 |
| Lopinavir + Amprenavir | Wild-Type (14aPre) | Antagonistic | Antagonistic | Antagonistic | Antagonistic |
| Resistant (003 & 004) | Synergistic | Synergistic | Synergistic | Additive | |
| Tipranavir + Amprenavir | Wild-Type (14aPre) | Antagonistic | Antagonistic | Antagonistic | Synergistic |
| Resistant (003 & 004) | Antagonistic | Antagonistic | Antagonistic | Antagonistic |
Data sourced from a study on in vitro analysis of protease inhibitor combinations.[1][2]
These findings suggest that the synergistic potential of amprenavir in combination with other PIs is dependent on both the specific partner drug and the resistance profile of the viral isolate. Notably, the combination of lopinavir and amprenavir demonstrated synergy against resistant strains, a crucial consideration for salvage therapy regimens.
II. Pharmacokinetic Interactions and Boosting with Ritonavir
Fosamprenavir is almost always co-administered with a low dose of ritonavir, which acts as a pharmacokinetic booster. Ritonavir potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, the primary enzyme responsible for metabolizing amprenavir.[3] This inhibition leads to a significant increase in the plasma concentrations of amprenavir, thereby enhancing its antiviral activity and allowing for a reduced pill burden.
The following table summarizes the pharmacokinetic effects of combining fosamprenavir with other antiretroviral agents, with a focus on the impact on amprenavir exposure (measured as Area Under the Curve - AUC, Maximum Concentration - Cmax, and Trough Concentration - Cmin).
| Co-administered Drug(s) | Effect on Amprenavir (APV) Pharmacokinetics | Effect on Co-administered Drug Pharmacokinetics |
| Ritonavir | Significantly increases APV AUC, Cmax, and Cmin | - |
| Lopinavir/Ritonavir | Significantly reduces APV exposure | Lopinavir exposure is also significantly reduced |
| Nevirapine | Unboosted FPV: APV AUC, Cmax, and Cmin decreased by 33%, 25%, and 35% respectively. Boosted FPV/r: No significant change in APV AUC or Cmax. | Nevirapine trough concentrations increased by 22-34% |
| Raltegravir | Clinical studies show no significant impact on APV concentrations. | - |
| Maraviroc | In vitro studies suggest potential for synergy. | - |
Pharmacokinetic data is compiled from multiple clinical trials and interaction studies.[4][5]
It is evident that while ritonavir boosting is a clear example of beneficial pharmacokinetic synergy, co-administration with other drugs can lead to complex interactions. The combination of fosamprenavir with lopinavir/ritonavir, for instance, results in a mutually detrimental pharmacokinetic interaction, reducing the exposure of both active drugs.[4]
III. Experimental Protocols
A. In Vitro Synergy Assessment using the Chou-Talalay Median-Effect Analysis
The quantification of synergy for antiretroviral drug combinations is commonly determined using the median-effect principle developed by Chou and Talalay.[6][7] This method provides a theoretical basis for analyzing the dose-effect relationships of single drugs and their combinations.
1. Cell Culture and Virus Infection:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and interleukin-2.
-
A wild-type or drug-resistant HIV-1 laboratory strain is used to infect the stimulated PBMCs.
2. Drug Combination Assay:
-
The individual drugs (e.g., amprenavir, lopinavir) and their combinations are serially diluted to a range of concentrations.
-
The drug solutions are added to the infected PBMC cultures.
-
The drug combinations are typically tested at fixed molar ratios based on their individual IC50 values.
3. Measurement of Viral Replication:
-
After a defined incubation period (e.g., 7 days), the supernatant from each cell culture well is collected.
-
The level of HIV-1 replication is quantified by measuring the concentration of the p24 viral antigen using an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The dose-effect curves for each drug and combination are generated by plotting the percentage of inhibition of p24 production against the drug concentration.
-
The data is then analyzed using specialized software (e.g., CompuSyn) which applies the median-effect equation to calculate the Combination Index (CI).
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
B. Pharmacokinetic Interaction Study Design
Pharmacokinetic studies are essential to understand how co-administered drugs affect each other's absorption, distribution, metabolism, and excretion. A typical study design to evaluate the interaction between fosamprenavir and another compound is as follows:
1. Study Population:
-
Healthy adult volunteers or HIV-infected patients.
2. Study Design:
-
A randomized, open-label, crossover, or parallel-group design is often employed.
-
In a crossover design, each participant receives all treatment regimens in a randomized sequence, with a washout period between each treatment phase.
3. Dosing Regimens:
-
Participants receive fosamprenavir/ritonavir alone for a specified period to reach steady-state concentrations.
-
Subsequently, the interacting drug is co-administered with fosamprenavir/ritonavir for another period.
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points over a dosing interval (e.g., 0, 1, 2, 4, 6, 8, 12 hours post-dose).
5. Bioanalytical Method:
-
Plasma concentrations of amprenavir and the co-administered drug are measured using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
6. Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters, including AUC, Cmax, and Cmin.
-
Statistical comparisons are made between the pharmacokinetic parameters with and without the co-administered drug to assess the presence and magnitude of any interaction.
IV. Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of protease inhibitor combinations in vitro: activity of lopinavir, amprenavir and tipranavir against HIV type 1 wild-type and drug-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Combining fosamprenavir with lopinavir/ritonavir substantially reduces amprenavir and lopinavir exposure: ACTG protocol A5143 results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between Fosamprenavir, with and without Ritonavir, and Nevirapine in Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro models for testing the efficacy of fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir. It offers a detailed examination of experimental protocols and presents comparative data on the performance of fosamprenavir against other key protease inhibitors. This document is intended to serve as a resource for the validation and selection of appropriate in vitro systems for the evaluation of antiretroviral compounds.
Mechanism of Action: Targeting HIV Maturation
Fosamprenavir is a phosphate ester prodrug that is rapidly converted to its active form, amprenavir, by cellular phosphatases in the gut epithelium.[1][2] Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] This viral enzyme is crucial for the post-translational processing of the viral Gag and Gag-Pol polyproteins. By binding to the active site of the HIV-1 protease, amprenavir blocks the cleavage of these polyproteins, which prevents the maturation of viral particles. Consequently, the newly formed virions are non-infectious.
Comparative In Vitro Efficacy of HIV Protease Inhibitors
The in vitro efficacy of antiviral agents is commonly assessed by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits viral replication by 50%.[3][4] Another critical parameter is the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability.[3] The ratio of CC₅₀ to EC₅₀ (or IC₅₀) is the selectivity index (SI), a measure of the drug's therapeutic window.[3] A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations.[3] Compounds with an SI value of ≥10 are generally considered active in vitro.[3]
The following tables summarize the in vitro activity of amprenavir and other commonly used HIV-1 protease inhibitors against wild-type HIV-1. It is important to note that direct head-to-head comparisons in the same study are ideal for minimizing variability.
| Protease Inhibitor | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amprenavir | MT-4 | 12 - 80 | >100 | >1250 | [5] |
| Atazanavir | Various | 2.6 - 5.3 | Data not available | Data not available | [6] |
| Darunavir | Various | 1 - 2 | Data not available | Data not available | [6] |
| Lopinavir | Various | Data not available | Data not available | Data not available | |
| Saquinavir | MT-4 | 37.7 | Data not available | Data not available | [7] |
| Nelfinavir | MT-4 | Data not available | Data not available | Data not available | |
| Indinavir | MT-4 | Data not available | Data not available | Data not available | |
| Ritonavir | MT-4 | Data not available | Data not available | Data not available |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Accurate and reproducible in vitro efficacy testing relies on standardized and well-documented protocols. Below are detailed methodologies for key experiments.
Antiviral Efficacy Assay (p24 Antigen ELISA)
This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 capsid protein produced in cell culture.
Materials:
-
Cell Line: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, C8166-R5, CEM-GFP).
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB, NL4-3).
-
Test Compound: Fosamprenavir (or other inhibitors) dissolved in DMSO.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
p24 Antigen ELISA Kit: Commercially available kit (e.g., from ZeptoMetrix).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed the selected T-cell line into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include a "no drug" virus control and a "no virus" cell control.
-
Virus Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, e.g., 0.01) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[1] This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a conjugated secondary antibody and a colorimetric substrate.[1]
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of viral inhibition for each drug concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT or Neutral Red Uptake)
This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Cell Line: Same cell line used in the antiviral efficacy assay.
-
Test Compound: Fosamprenavir (or other inhibitors) dissolved in DMSO.
-
Culture Medium: Same as above.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red Dye.
-
Solubilization Buffer (for MTT assay).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate as described for the efficacy assay.
-
Compound Addition: Add serial dilutions of the test compound to the wells in triplicate. Include a "no drug" cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the formazan crystals.
-
Neutral Red Assay: Add Neutral Red dye to each well and incubate. Viable cells will take up the dye into their lysosomes. After incubation, wash the cells and extract the dye.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each drug concentration compared to the cell control. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Caption: Mechanism of action of fosamprenavir.
Caption: Experimental workflow for in vitro efficacy testing.
References
- 1. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Atazanavir / ritonavir versus Lopinavir / ritonavir-based combined antiretroviral therapy (cART) for HIV-1 infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profile of fosamprenavir, an antiretroviral protease inhibitor, with other drugs in its class. The information herein is supported by experimental data to aid in research and drug development efforts. Fosamprenavir is a prodrug that is rapidly converted to its active form, amprenavir, in the body. Therefore, resistance data for amprenavir is directly applicable to fosamprenavir.
Executive Summary
Development of resistance to HIV-1 protease inhibitors (PIs) is a significant challenge in the long-term management of HIV infection. Fosamprenavir, like other PIs, is susceptible to the development of resistance through specific mutations in the viral protease enzyme. The key mutations associated with fosamprenavir resistance include I50V, I84V, I54L/M, and the combination of V32I+I47V. The accumulation of these and other secondary mutations can lead to high-level resistance and cross-resistance to other PIs. This guide delves into the quantitative measures of resistance, the experimental methods used for their determination, and the evolutionary pathways of resistance development.
Data Presentation: Comparative Fold Change in Resistance
The following tables summarize the fold change in resistance conferred by key mutations to fosamprenavir (amprenavir) and other commonly used protease inhibitors. The fold change indicates how many times more drug is required to inhibit the mutated virus by 50% (IC50) compared to the wild-type virus.
| Protease Mutation | Fosamprenavir (Amprenavir) | Lopinavir | Darunavir | Tipranavir | Saquinavir | Nelfinavir | Indinavir |
| I50V | ~30[1] | Reduced Susceptibility[2] | >4[3] | - | 30[4] | - | - |
| I84V | ~6[1] | Reduced Susceptibility[2][5] | 3-4[3] | - | - | - | Reduced Susceptibility[6] |
| V32I | ~10[1] | - | 2-3[3] | - | - | - | - |
| I54L/M | - | Reduced Susceptibility[5] | 3-4[3] | - | - | - | - |
| M46I/L | - | Reduced Susceptibility[2][5] | - | - | 4.4 (for M46I)[7][8] | - | Reduced Susceptibility[6] |
| L90M | - | Reduced Susceptibility[5] | - | - | 3[9] | 5.7[10] | - |
| D30N | - | - | - | - | - | 34-42[10] | - |
Lopinavir Resistance Profile: The median IC50 of lopinavir increased with the number of mutations. For isolates with 0-3, 4-5, 6-7, and 8-10 mutations from a specific list (L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M), the median fold changes were 0.8, 2.7, 13.5, and 44.0, respectively.[5][11] On average, the IC50 of lopinavir increased by 1.74-fold for each additional mutation in isolates with three or more mutations.[5][11]
Experimental Protocols
The determination of fosamprenavir resistance profiles relies on two primary types of assays: genotypic and phenotypic.
Genotypic Resistance Testing
Genotypic assays identify resistance-associated mutations in the HIV-1 protease gene.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification: The extracted RNA is converted to cDNA, and the protease gene is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified protease gene is sequenced to identify the specific amino acid mutations present.
-
Data Interpretation: The identified mutation profile is compared to a database of known resistance-associated mutations to predict the level of resistance to various protease inhibitors.
Phenotypic Resistance Testing (e.g., PhenoSense™ Assay)
Phenotypic assays directly measure the susceptibility of a patient's viral strain to a panel of antiretroviral drugs.
Methodology:
-
Viral RNA Extraction and Amplification: Similar to genotypic testing, the protease and reverse transcriptase genes are isolated from the patient's plasma and amplified.
-
Recombinant Virus Construction: The amplified patient-derived gene sequences are inserted into a standardized HIV-1 laboratory vector that lacks these genes. This creates a panel of recombinant viruses carrying the patient's specific protease mutations.
-
Cell Culture and Drug Susceptibility: These recombinant viruses are then used to infect target cells in the presence of serial dilutions of various protease inhibitors.
-
Measurement of Viral Replication: The extent of viral replication at different drug concentrations is measured, often using a reporter gene like luciferase.
-
IC50 Determination and Fold Change Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is determined for the patient's virus and compared to the IC50 of a wild-type reference virus. The ratio of these two values represents the fold change in resistance.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in fosamprenavir resistance.
References
- 1. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Genotypic Resistance Patterns Predict Response to Saquinavir–Ritonavir Therapy in Patients in Whom Previous Protease Inhibitor Therapy Had Failed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 7. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance Mechanism of M46I-Mutation-Induced Saquinavir Resistance in HIV-1 Protease Using Molecular Dynamics Simulation and Binding Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Nelfinavir Resistance Mutations on In Vitro Phenotype, Fitness, and Replication Capacity of Human Immunodeficiency Virus Type 1 with Subtype B and C Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity of fosamprenavir, a widely used HIV-1 protease inhibitor (PI), with other drugs in its class. The information presented is supported by experimental data to assist researchers in evaluating the cytotoxic profiles of these antiretroviral agents. Fosamprenavir is a prodrug that is rapidly converted to its active form, amprenavir, in the body. Therefore, in vitro studies assessing the toxicity of amprenavir are directly relevant to the clinical toxicity profile of fosamprenavir.
Comparative Cytotoxicity of HIV Protease Inhibitors
The following table summarizes the 50% cytotoxic concentration (CC50) values of various PIs, including amprenavir, the active metabolite of fosamprenavir. These values, derived from in vitro studies on different human cell lines, indicate the concentration of a drug required to cause a 50% reduction in cell viability. A lower CC50 value signifies higher cytotoxicity.
| Protease Inhibitor | Cell Line | CC50 (µM) |
| Amprenavir | Human peripheral blood mononuclear cells (PBMCs) | 88.2 ± 6.5 |
| H9 (human T-cell lymphoma) | >100 | |
| MT-2 (human T-cell leukemia) | 73.4 ± 1.2 | |
| Lopinavir | Human PBMCs | 43.8 ± 3.1 |
| H9 | 35.1 ± 1.2 | |
| MT-2 | 29.2 ± 2.1 | |
| Ritonavir | Human PBMCs | 31.6 ± 2.2 |
| H9 | 24.5 ± 1.5 | |
| MT-2 | 21.9 ± 1.8 | |
| Atazanavir | Human PBMCs | >100 |
| H9 | >100 | |
| MT-2 | >100 | |
| Saquinavir | Human PBMCs | 15.8 ± 1.1 |
| H9 | 12.3 ± 0.9 | |
| MT-2 | 10.7 ± 0.8 | |
| Nelfinavir | Human PBMCs | 11.2 ± 0.8 |
| H9 | 9.8 ± 0.7 | |
| MT-2 | 8.5 ± 0.6 | |
| Indinavir | Human PBMCs | >100 |
| H9 | >100 | |
| MT-2 | >100 | |
| Darunavir | Human PBMCs | >100 |
| H9 | >100 | |
| MT-2 | >100 |
Experimental Protocols
The data presented in this guide are primarily generated using the MTT assay, a colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of a protease inhibitor that reduces the viability of a cell culture by 50% (CC50).
Materials:
-
Human cell lines (e.g., PBMCs, H9, MT-2)
-
Culture medium appropriate for the cell line
-
Protease inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Drug Treatment: Prepare serial dilutions of the protease inhibitors. Add 100 µL of each drug concentration to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways in Protease Inhibitor-Induced Toxicity
Several molecular pathways are implicated in the in vitro toxicity of HIV protease inhibitors. One prominent mechanism is the induction of endoplasmic reticulum (ER) stress, which can lead to apoptosis (programmed cell death). Some PIs, such as lopinavir and ritonavir, have been shown to induce ER stress, while amprenavir (the active form of fosamprenavir) does not appear to trigger this pathway.[1]
Below is a generalized diagram illustrating the key events in ER stress-mediated apoptosis.
Caption: ER Stress-Mediated Apoptosis Pathway.
This guide provides a comparative overview of the in vitro toxicity of fosamprenavir and other PIs, along with the methodologies used to assess it. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific cell types and experimental conditions relevant to their work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
